ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 1-benzyl-2-carbamoylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-14(19)11-9-17(13(16-11)12(15)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIODWHXFRUSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of substituted imidazole carboxylates
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazole Carboxylates
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a carboxylate group, along with other substituents, creates a class of compounds—substituted imidazole carboxylates—with tunable properties essential for drug efficacy. Understanding and optimizing the physicochemical properties of these molecules is a cornerstone of modern drug development, directly influencing their absorption, distribution, metabolism, excretion (ADME), and overall therapeutic profile.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical , detailed protocols for their experimental determination, and insights into the structure-property relationships that govern their behavior.
Introduction: The Imidazole Carboxylate Scaffold
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a remarkably versatile building block in drug design.[6][7] Its unique electronic structure allows it to act as both a hydrogen bond donor and acceptor, and its basic nitrogen can be protonated at physiological pH, enabling critical interactions with biological targets like enzymes and receptors.[2][6] The presence of the imidazole core is a feature of many FDA-approved drugs, highlighting its therapeutic importance.[1][8]
When functionalized with a carboxylate group (-COOH or -COOR), the scaffold gains an acidic center, further expanding its potential for molecular interactions and influencing its physicochemical profile. The interplay between the basic imidazole ring and the acidic carboxylate group, modulated by the electronic and steric effects of other substituents, dictates the molecule's overall properties. Mastering the measurement and interpretation of these properties is not merely an academic exercise; it is a critical step in navigating the complex path from a promising lead compound to a successful drug candidate.[9]
Synthesis of Substituted Imidazole Carboxylates
The specific placement and nature of substituents on the imidazole ring are determined by the synthetic route employed. These structural variations are the primary drivers of the resulting physicochemical properties. While a complete review of imidazole synthesis is beyond the scope of this guide, several common strategies are used to generate substituted imidazole carboxylates. One-pot, multicomponent reactions are often favored for their efficiency, allowing for the modulation of substituents at various positions on the imidazole core.[10][11] For instance, microwave-assisted 1,5-electrocyclization provides a straightforward method for preparing diversely functionalized imidazole-4-carboxylates.[10] Other methods involve the reaction of α-ketoamides with amines or the use of organocatalysis to facilitate ring formation from aldehydes and acyl imines.[11][12] The choice of synthetic strategy is a critical first step, as it defines the "chemical space" that can be explored to optimize the properties discussed below.
**3.0 Key Physicochemical Properties & Their Determination
The "drug-likeness" of a molecule is largely defined by a handful of core physicochemical properties.[5] For substituted imidazole carboxylates, the most critical of these are aqueous solubility, lipophilicity, and acid-base ionization (pKa), which collectively govern how the molecule behaves in a biological system.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[13] Poor solubility can lead to low bioavailability, unreliable results in in-vitro assays, and significant formulation challenges.[13][14] It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:
-
Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. This method is fast, requires minimal compound, and is suitable for high-throughput screening in early discovery to rank-order compounds.[15][16]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. This "gold standard" measurement is more time- and compound-intensive but provides the definitive solubility value needed for lead optimization and formulation development.[13][15]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a critical measurement for lead optimization.[13]
1. Materials & Equipment:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for analytical standard preparation
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator set to a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
-
Analytical balance
-
Syringe filters (0.45 µm)
2. Procedure:
-
Compound Addition: Add an excess amount of the solid test compound to a glass vial (typically 1-2 mg). The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of pre-warmed PBS (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the suspension for 24-48 hours at a constant temperature to ensure equilibrium is reached.[13]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particulates, filter the aliquot through a 0.45 µm syringe filter.
-
Quantification:
-
Prepare a standard calibration curve of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the filtered supernatant into the analytical range of the calibration curve.
-
Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS/MS method.
-
3. Data Analysis & Validation:
-
Calculate the concentration of the compound in the supernatant using the standard curve. This value represents the thermodynamic solubility (e.g., in µg/mL or µM).
-
Self-Validation: The presence of visible solid pellet post-centrifugation confirms that a saturated solution was achieved. The calibration curve must have an R² value > 0.99 for accurate quantification.
Lipophilicity (LogP & LogD)
Lipophilicity is arguably the most important physicochemical property for a drug, influencing everything from membrane permeability and absorption to plasma protein binding and metabolism.[4][17] It is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of a molecule between octanol and water. It is an intrinsic property of the compound.[]
-
LogD (Distribution Coefficient): Describes the partitioning of a molecule, including all its ionized and neutral forms, at a specific pH. For ionizable compounds like imidazole carboxylates, LogD is the more biologically relevant parameter, as it reflects lipophilicity at physiological pH (typically measured at pH 7.4).[][19]
The "shake-flask" method is the traditional and most accurate way to determine LogP/LogD, though it can be labor-intensive.[20] Faster, indirect methods using reversed-phase HPLC are also common, especially for higher throughput needs.[21][22]
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
This protocol describes the direct measurement of the distribution coefficient at pH 7.4, a key predictor of a drug's in vivo behavior.[19]
1. Materials & Equipment:
-
Test compound
-
1-Octanol (pre-saturated with PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Vortex mixer and orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
-
Solvent Pre-saturation: To ensure thermodynamic equilibrium, mix equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously and allow the layers to separate overnight. Drain and store each phase separately. This step is critical for accurate results.
-
Compound Dosing: Prepare a stock solution of the test compound in the aqueous phase (pre-saturated PBS).
-
Partitioning: In a glass vial, add equal and precise volumes of the pre-saturated 1-octanol and the compound-containing pre-saturated PBS (e.g., 1 mL of each).
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature. It is crucial to avoid emulsion formation; gentle, prolonged agitation is often preferred over vigorous shaking.[20]
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from each layer for analysis.
-
Quantification: Determine the concentration of the compound in both the octanol phase (Cₒ) and the aqueous phase (Cₐ) using an appropriate analytical method like HPLC-UV.
3. Data Analysis & Validation:
-
Calculate the distribution coefficient (D₇.₄) using the formula: D₇.₄ = Cₒ / Cₐ
-
The final LogD₇.₄ is the base-10 logarithm of this ratio: LogD₇.₄ = log₁₀(D₇.₄)
-
Self-Validation: The total amount of compound recovered from both phases should be within a reasonable percentage (e.g., 90-110%) of the initial amount added, ensuring no significant loss to adsorption or degradation occurred.
Caption: Experimental workflow for LogD determination via the shake-flask method.
Acid-Base Properties (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For substituted imidazole carboxylates, there are at least two ionizable centers: the basic imidazole ring (which becomes protonated) and the acidic carboxylic acid (which becomes deprotonated). The pKa values of these groups are critical because the ionization state of a molecule at physiological pH (around 7.4) profoundly affects its solubility, permeability, target binding, and off-target effects.[] Potentiometric titration is a highly accurate method for determining pKa values.[23][24][25]
Experimental Protocol: pKa Determination (Potentiometric Titration)
This protocol measures pKa by monitoring pH changes during titration with an acid or base.[26]
1. Materials & Equipment:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with a high-precision electrode
-
Automatic titrator or a manual burette
-
Thermostatted titration vessel
-
Inert gas (Argon or Nitrogen) supply
2. Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of high-purity water to create a solution of known concentration (e.g., 1-10 mM).
-
System Inerting: Place the solution in the thermostatted vessel and purge with an inert gas for 15-20 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[25] Maintain a gentle stream of inert gas over the solution throughout the experiment.
-
Titration (for basic pKa):
-
Begin titrating the solution with the standardized HCl solution, adding small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Titration (for acidic pKa):
-
After the acidic titration (or starting with a fresh sample), titrate the solution with the standardized KOH solution, again recording the pH after each incremental addition.
-
-
Data Collection: Continue the titration well past the equivalence point(s) to generate a complete titration curve (pH vs. volume of titrant added).
3. Data Analysis & Validation:
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
For more precise determination, calculate the first or second derivative of the titration curve. The peak of the first derivative or the zero-crossing of the second derivative corresponds to the equivalence point.[24][25] The pKa is the pH at half this volume.
-
Specialized software can be used to fit the data and solve for multiple pKa values if they are close together.
-
Self-Validation: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, 10) immediately before the experiment. The titrant solutions must be accurately standardized.
Chemical Stability
The stability of a drug candidate under various conditions is crucial for its shelf-life and in vivo robustness. For imidazole carboxylates, key stability concerns include:
-
Thermal Stability: The tendency to decompose at elevated temperatures. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), which identify melting points and decomposition temperatures.[27][28]
-
Hydrolytic Stability: The susceptibility of the ester or amide functionalities to cleavage in aqueous environments. This is typically assessed by incubating the compound in buffers at different pH values (e.g., pH 2, 7.4, 9) and temperatures, and monitoring the disappearance of the parent compound over time using HPLC.
A general stability protocol involves incubating the compound under stressed conditions (e.g., elevated temperature, extreme pH) and quantifying the remaining parent compound at various time points.
Structure-Property Relationships (SPRs)
The power of medicinal chemistry lies in the ability to rationally modify a molecule's structure to fine-tune its properties. For substituted imidazole carboxylates, the SPRs can be complex but often follow predictable trends.
-
Effect on pKa: Electron-withdrawing groups (e.g., -Cl, -NO₂) attached to the imidazole ring will decrease the basicity of the ring nitrogens (lower pKa) and increase the acidity of the carboxylic acid (lower pKa). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will have the opposite effect.[26]
-
Effect on Lipophilicity (LogD): Adding lipophilic substituents (e.g., alkyl chains, aryl groups) will increase the LogD. Introducing polar groups or ionizable centers will generally decrease LogD. The overall LogD at pH 7.4 is a balance between the intrinsic lipophilicity of the neutral molecule and the extent of its ionization.
-
Effect on Solubility: Increasing lipophilicity and molecular weight often leads to decreased aqueous solubility.[16] Introducing polar functional groups capable of hydrogen bonding with water (e.g., -OH, -NH₂) can enhance solubility. The crystalline structure of the solid form also has a major impact on solubility.
Table 1: Hypothetical Data Illustrating Structure-Property Relationships
| Compound ID | R1 (Position 2) | R2 (Position 5) | pKa (Imidazole) | pKa (Acid) | LogD at pH 7.4 | Aqueous Solubility (µg/mL) |
| Ref-01 | -H | -H | 6.9 | 3.8 | 0.5 | 500 |
| SPR-02 | -CH₃ | -H | 7.4 | 3.9 | 1.0 | 250 |
| SPR-03 | -Cl | -H | 6.1 | 3.5 | 1.1 | 180 |
| SPR-04 | -H | -Phenyl | 6.8 | 3.8 | 2.5 | 20 |
| SPR-05 | -H | -OH | 6.7 | 3.7 | -0.2 | >1000 |
This table presents illustrative data to demonstrate general trends.
Impact on Drug Development & ADME
The physicochemical properties detailed above are not independent variables; they are interconnected and collectively determine the ADME profile of a drug candidate.[3][29]
Caption: Influence of core physicochemical properties on ADME outcomes.
-
Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (governed by solubility ) and then pass through the gut wall into the bloodstream (governed by lipophilicity ). A delicate balance is required; too hydrophilic, and it won't cross the lipid membranes; too lipophilic, and it won't dissolve in the first place.[4]
-
Distribution: Once in the bloodstream, the drug distributes into tissues. Highly lipophilic compounds (high LogD ) tend to have wider distribution but may also exhibit higher plasma protein binding, reducing the free concentration available to act on the target.[17] The pKa can lead to "ion trapping" where a drug accumulates in compartments of different pH.
-
Metabolism: Lipophilicity (LogD ) is a key driver of metabolic clearance, as lipophilic compounds are more readily processed by cytochrome P450 enzymes in the liver.[17]
-
Excretion: Highly polar, water-soluble compounds are more readily eliminated by the kidneys.
Optimizing a lead compound involves navigating these competing demands—for example, increasing lipophilicity to improve permeability might inadvertently decrease solubility and increase metabolic clearance.[9][30] The goal is to find a "sweet spot" that balances these properties for an optimal therapeutic profile.
Conclusion
Substituted imidazole carboxylates represent a rich and versatile class of molecules for drug discovery. Their therapeutic potential is inextricably linked to their fundamental physicochemical properties. A thorough and early characterization of aqueous solubility, lipophilicity (LogD), and ionization (pKa) is essential for guiding successful drug design campaigns. By employing robust experimental protocols and understanding the underlying structure-property relationships, researchers can rationally engineer molecules with optimized ADME profiles, significantly increasing the probability of advancing effective and safe medicines to the clinic.
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Structure Elucidation of Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research, development, and clinical application are built. In medicinal chemistry and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to definitively elucidate the structure of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, a novel trisubstituted imidazole derivative. By integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR, we present a self-validating system of analysis. This document moves beyond a simple listing of data to explain the causal logic behind experimental choices and data interpretation, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Imperative for Structural Certainty
Imidazole derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities.[1] The specific arrangement of substituents on the imidazole core dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions, thereby defining its pharmacological profile. The target molecule, ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, possesses three key functional groups: an ethyl ester, a primary carbamoyl (amide) group, and an N-benzyl substituent. The precise placement of these groups is critical and cannot be assumed from synthesis alone. This guide details the rigorous spectroscopic investigation necessary to confirm the proposed structure and rule out potential isomeric impurities.
The Analytical Workflow: A Strategy for Unambiguous Elucidation
A robust structure elucidation protocol is not a random collection of experiments but a systematic process where each step builds upon the last. The workflow is designed to be self-validating, with later-stage, higher-resolution techniques used to confirm or refute hypotheses generated from initial, broader analyses.
Caption: General experimental workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Weight
Before probing the molecule's internal structure, its fundamental composition must be established. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide the empirical and molecular formulas.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its elemental composition from its exact mass.[2] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and ensuring the molecular ion is observed.
Experimental Protocol:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Infuse the solution directly into an ESI-Time of Flight (ESI-TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode, scanning a mass range of m/z 100-500.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Anticipated Results: For the molecular formula C₁₄H₁₅N₃O₃, the exact mass of the protonated molecule [M+H]⁺ is calculated.
-
Calculated [M+H]⁺: 274.1192
-
Observed [M+H]⁺: Expected to be within 5 ppm of the calculated value (e.g., 274.1190).
This result provides strong evidence for the molecular formula, which is the first cornerstone of the elucidation process.
Functional Group Identification via Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.[3] It is an invaluable and rapid tool for a first-pass structural assessment.
Experimental Protocol:
-
The solid sample is analyzed directly using a Fourier Transform Infrared (FTIR) spectrophotometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the sample is placed on the crystal, pressure is applied, and the sample spectrum is recorded.
-
Spectra are typically collected over a range of 4000-400 cm⁻¹.[2]
Data Interpretation & Causality: The structure contains two distinct carbonyl groups (ester and amide) and N-H bonds, which are expected to produce highly characteristic absorption bands.
| Functional Group | Vibration Type | Anticipated Wavenumber (cm⁻¹) | Causality and Rationale |
| Carbamoyl (Amide) N-H | N-H Stretch | 3400-3200 (two bands) | The primary amide (-NH₂) group exhibits symmetric and asymmetric stretching modes, resulting in two distinct peaks.[4] |
| Aromatic C-H | C-H Stretch | 3100-3000 | Stretching vibrations of sp² hybridized C-H bonds in the benzyl and imidazole rings. |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Stretching vibrations of sp³ hybridized C-H bonds in the benzyl methylene and ethyl groups. |
| Ester C=O | C=O Stretch | ~1735 | The ester carbonyl is a strong dipole and absorbs intensely. Its position is standard for saturated esters.[3][5] |
| Amide C=O | C=O Stretch (Amide I) | ~1680 | Resonance donation from the nitrogen atom lengthens the C=O bond, lowering its stretching frequency compared to the ester.[3][6] |
| Amide N-H | N-H Bend (Amide II) | ~1610 | Bending vibration of the N-H bonds in the primary amide.[4] |
| Ester C-O | C-O Stretch | 1300-1150 | Asymmetric stretching of the C-O-C bond system in the ethyl ester group. |
The observation of two distinct, strong carbonyl absorptions is a critical finding. It provides compelling evidence for the presence of both the ester and amide functionalities, a hypothesis to be rigorously tested by NMR.
Mapping the Atomic Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment, connectivity, and number of protons and carbons in the molecule.
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Record ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.[7]
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy: The Proton Environment
Data Interpretation & Causality: Each unique proton environment in the molecule will produce a distinct signal with a specific chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
| Assignment | Anticipated δ (ppm) | Multiplicity | Integration | Causality and Rationale |
| Imidazole H-5 | ~7.8 - 8.2 | Singlet (s) | 1H | The lone proton on the electron-deficient imidazole ring is significantly deshielded. No adjacent protons result in a singlet.[8] |
| Benzyl-Ph | ~7.2 - 7.4 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. The overlapping signals typically appear as a complex multiplet.[9] |
| Carbamoyl -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Amide protons are exchangeable and often appear as a broad signal. Their chemical shift can vary with concentration and temperature.[10] |
| Benzyl -CH₂- | ~5.4 - 5.6 | Singlet (s) | 2H | Methylene protons adjacent to the imidazole nitrogen and the phenyl ring. The lack of adjacent protons results in a singlet.[11] |
| Ethyl -OCH₂- | ~4.3 - 4.5 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring methyl protons (n+1 rule). |
| Ethyl -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Methyl protons split into a triplet by the two neighboring methylene protons. |
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
Data Interpretation & Causality: ¹³C NMR identifies all unique carbon atoms. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
| Assignment | Anticipated δ (ppm) | DEPT-135 | Causality and Rationale |
| Ester C=O | ~162 | Absent | The carbonyl carbon of the ester is highly deshielded.[10] |
| Amide C=O | ~160 | Absent | The amide carbonyl is also deshielded, typically found slightly upfield from an ester. |
| Imidazole C-2 | ~148 | Absent | Quaternary carbon attached to two nitrogen atoms and the carbamoyl group. |
| Imidazole C-4 | ~138 | Absent | Quaternary carbon attached to the ester group. |
| Benzyl-Ph C1 | ~136 | Absent | Quaternary carbon of the phenyl ring attached to the methylene group. |
| Benzyl-Ph C2-C6 | ~127-129 | Positive | Aromatic CH carbons. |
| Imidazole C-5 | ~120 | Positive | The lone CH carbon on the imidazole ring. |
| Ethyl -OCH₂- | ~61 | Negative | Aliphatic carbon attached to oxygen is deshielded. Appears as a negative peak in DEPT-135. |
| Benzyl -CH₂- | ~51 | Negative | Aliphatic carbon attached to nitrogen. Appears as a negative peak in DEPT-135.[11] |
| Ethyl -CH₃ | ~14 | Positive | Terminal methyl carbon. |
Data Synthesis and Final Structure Confirmation
Caption: Convergence of spectroscopic evidence for structure confirmation.
The HRMS data establishes the molecular formula. IR spectroscopy confirms the presence of the key amide and ester functional groups by identifying their characteristic vibrations. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule, showing the precise location and connectivity of each atom. The singlet for the benzyl CH₂, the characteristic pattern of the ethyl group, and the single downfield proton for the imidazole ring all perfectly match the proposed 1,2,4-trisubstituted pattern. Any other isomer would produce a significantly different NMR spectrum.
Conclusion
The structure of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate has been unambiguously elucidated through the systematic and logical application of modern spectroscopic techniques. This guide demonstrates that a multi-faceted analytical approach is not merely confirmatory but essential for ensuring the scientific integrity of novel chemical entities. By combining high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR, a complete and self-validating picture of the molecular architecture is achieved. This level of rigor is paramount for researchers, scientists, and drug development professionals to ensure that subsequent biological and material science investigations are based on a foundation of absolute structural certainty. For definitive proof of solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography would be the ultimate confirmatory step.[12][13]
References
- BenchChem. (2025). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
- Supplementary Information. (n.d.). Materials and methods.
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.
- TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
- TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity.
- PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
- Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives.
- IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
- PMC. (n.d.). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted....
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Decoding the Spectroscopic Signatures of Imidazole Derivatives: An In-Depth Technical Guide
The Analytical Challenge of the Imidazole Scaffold
Imidazole derivatives are ubiquitous in medicinal chemistry, serving as the core pharmacophore in azole antifungals, antihistamines, and antihypertensives. However, the unique physicochemical properties of the 1,3-diazole ring—specifically its propensity for rapid annular tautomerism, complex hydrogen-bonding networks, and variable protonation states—present significant challenges for structural elucidation.
As an application scientist, one cannot simply run a standard spectroscopic suite and expect unambiguous results. The dynamic equilibrium between tautomers (e.g., Nδ1-H vs. Nε2-H in histidine derivatives) often leads to spectral line broadening or signal averaging. This whitepaper details the causality behind advanced spectroscopic workflows (NMR, MS, and IR) required to accurately characterize imidazole derivatives, ensuring high-fidelity data for drug development and materials science.
Nuclear Magnetic Resonance (NMR): Overcoming Tautomeric Exchange
The Causality of Signal Averaging
In solution, unsymmetrically substituted imidazoles with an unsubstituted ring nitrogen undergo rapid intermolecular proton exchange. Because this tautomerization often occurs faster than the NMR timescale, the 1 H NMR signals for the H4 and H5 protons average into a single, broad resonance, masking the true structural symmetry[1].
To bypass this, 1 H NMR is deprioritized in favor of 13 C NMR. The chemical shift difference ( Δδ ) between the C4 and C5 carbons is highly diagnostic of the tautomer state. The separation between these peaks changes drastically depending on which nitrogen is protonated, as the electron density distribution is heavily skewed by the adjacent N-H bond[2][3]. When rapid exchange obscures even solution-state 13 C spectra, Solid-State 13 C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is employed to "freeze" the molecule in its crystalline lattice, successfully isolating the distinct tautomeric forms[1].
Protocol 1: Self-Validating NMR Tautomer Elucidation Workflow
To ensure scientific integrity, tautomeric assignments must be internally validated using locked structural analogs.
-
Sample Preparation: Dissolve the imidazole derivative in a non-protic deuterated solvent (e.g., CD 2 Cl 2 or DMSO- d6 ) to minimize solvent-mediated proton exchange[1][3].
-
Initial Acquisition: Acquire standard 1 H and 13 C NMR spectra. Evaluate the C4/C5 resonances. If signals are coalesced, proceed to Step 3.
-
Variable Temperature (VT) NMR: Lower the probe temperature incrementally to slow the exchange rate until the decoalescence of the C4 and C5 signals is achieved.
-
Validation via N-Methylation: Synthesize or obtain N-methylated regioisomers (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole). Because the methyl group locks the tautomeric state, their 13 C spectra serve as absolute reference benchmarks[2][3].
-
Data Integration: Compare the experimental Δδ (C4-C5) of the unknown sample against the N-methylated standards to quantify the relative population of each tautomer in the equilibrium[3].
Logical workflow for elucidating imidazole tautomeric states using NMR spectroscopy.
Table 1: Diagnostic NMR Chemical Shifts for Imidazoles
| Nucleus | Structural Feature | Typical Chemical Shift ( δ , ppm) | Diagnostic Utility |
| 1 H | H2 (between nitrogens) | 7.50 – 7.80 | High downfield shift due to dual electronegative inductive effects[4]. |
| 1 H | H4 / H5 | 7.00 – 7.20 | Often broadened; poor for tautomer assignment unless cooled. |
| 13 C | C2 | 135.0 – 138.0 | Identifies the core ring system[4]. |
| 13 C | C4 / C5 | 118.0 – 125.0 | Δδ between C4/C5 is the primary metric for tautomer state[3]. |
Mass Spectrometry (MS): Fragmentation & Native Complex Stabilization
Electron Impact (EI) Fragmentation Causality
In traditional structural analysis, Electron Impact (EI) MS of imidazole rings exhibits highly predictable fragmentation pathways. The primary cleavage involves the rupture of the methylenic carbon and nitrogen bonds within the ring. This typically results in the sequential loss of hydrogen cyanide (HCN, -27 Da) followed by the loss of a CH 2 NH fragment (-29 Da), yielding characteristic low-mass product ions[5].
Native MS: Imidazoles as Charge-Reducing Reagents
Beyond being the analyte, imidazole derivatives play a revolutionary role as reagents in Native Mass Spectrometry. When analyzing noncovalent macromolecular assemblies (e.g., protein-ligand complexes or nanodiscs), conventional Electrospray Ionization (ESI) imparts high charge states that induce Coulombic repulsion, causing the complexes to dissociate in the gas phase[6][7].
The Causality: Adding imidazole derivatives to the ESI buffer mitigates this. Imidazoles act as proton sinks during the droplet desolvation process. Specifically, derivatives with hydrophobic substituents at the C2 position (e.g., 2-isopropylimidazole) exhibit superior charge-reduction efficacy. They facilitate evaporative cooling—lowering the internal energy of the ions—and strip excess protons from the protein, drastically reducing Coulombic repulsion and preserving labile interactions[6][7].
Protocol 2: Self-Validating Native MS Stabilization
-
Sample Preparation: Buffer exchange the target protein complex into a volatile, MS-compatible solution (e.g., 200 mM ammonium acetate, pH 7.0).
-
Additive Introduction: Spike the sample with a 40 mM final concentration of an imidazole derivative (e.g., 2-isopropylimidazole)[6].
-
Control Preparation (Validation): Prepare two parallel controls: one with no additive, and one with a standard additive (e.g., TMAO) to establish a baseline for charge reduction and signal intensity[6][7].
-
ESI-MS Acquisition: Infuse the samples via nano-ESI. Apply a voltage gradient to the in-source trapping collision cell (e.g., ramp from 0 V to 180 V in 20 V increments)[6].
-
Data Analysis: Deconvolve the mass spectra. A successful experiment will show a shift to higher m/z values (lower charge states) and the retention of the noncovalent complex at higher collision voltages compared to the controls.
Mechanism of native MS stabilization using imidazole-based charge-reducing reagents.
Table 2: MS Fragmentation and Charge Reduction Data
| Analytical Mode | Feature / Reagent | Observation / m/z Shift | Mechanistic Origin |
| EI-MS | Loss of HCN | [M - 27] + | Primary cleavage of the imidazole ring[5]. |
| EI-MS | Loss of CH 2 NH | [M - 27 - 29] + | Secondary fragmentation following HCN loss[5]. |
| Native ESI-MS | No Additive | High charge states (e.g., 7+) | Extensive protonation during ESI; complex dissociation. |
| Native ESI-MS | + 40 mM 2-Isopropylimidazole | Low charge states (e.g., 5+) | Evaporative cooling and proton abstraction[6]. |
Infrared (IR) Spectroscopy: Mapping Hydrogen Bonds
The Causality of Vibrational Shifts
Infrared spectroscopy is highly sensitive to the intermolecular environment of the imidazole ring. The theoretical N-H stretching frequency for an isolated imidazole molecule is expected around 3400 cm −1 . However, in the solid state or concentrated solutions, imidazoles form extensive N-H···N hydrogen-bonded networks.
This hydrogen bonding draws electron density away from the N-H covalent bond, elongating it and decreasing its force constant. Consequently, the N-H stretching frequency undergoes a massive red-shift, appearing as a broad band between 2900 cm −1 and 3150 cm −1 [4][8]. Differentiating the C=N and C=C stretches (typically overlapping in the 1570–1670 cm −1 region) requires careful deconvolution, often aided by isotopic labeling or computational modeling[8][9].
Table 3: Characteristic IR Vibrational Modes of Imidazoles
| Vibrational Mode | Wavenumber Range (cm −1 ) | Environmental Sensitivity & Causality |
| N-H Stretch (Free) | ~3350 – 3400 | Observed only in dilute gas phase or highly sterically hindered derivatives[8]. |
| N-H Stretch (H-Bonded) | 2900 – 3150 | Broadened and red-shifted due to N-H···N intermolecular hydrogen bonding[4][8]. |
| C=N Stretch | 1570 – 1690 | Often appears as a doublet; sensitive to metal coordination or protonation[4][8][9]. |
| C-N Stretch | 1100 – 1230 | Distinct in-plane stretching mode of the heteroaromatic ring[9]. |
References
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy ResearchGate URL:[Link]
-
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer National Center for Biotechnology Information (PMC) URL:[Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry National Center for Biotechnology Information (PMC) URL:[Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization MDPI URL:[Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives SciSpace URL:[Link]
-
1, 4- butanediyl)bis(imidazole) under microwave irradiation Sciforum URL: [Link]
-
ZIF-8 Vibrational Spectra: Peak Assignments and Defect Signals OSTI.gov URL:[Link]
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Engineering the Imidazole Scaffold: Advanced Synthetic Methodologies and Medicinal Chemistry Applications
The Strategic Role of Imidazoles in Drug Discovery
As application scientists, we do not view the imidazole ring merely as a static structural motif, but as a dynamic, privileged pharmacophore. Imidazole is a five-membered planar heterocyclic compound containing two nitrogen atoms at positions 1 and 3[1]. Its amphoteric nature allows it to function as both an acid and a base, enabling it to participate in complex hydrogen bonding networks, π-π stacking, and metal coordination within biological targets[1].
This profound versatility is the reason imidazole derivatives are the cornerstone of numerous therapeutic classes. From antifungal agents that coordinate directly with the heme iron of the 14α-demethylase enzyme, to modern targeted oncology drugs and anti-inflammatory agents, the imidazole core is indispensable in contemporary medicinal chemistry[2]. However, the successful translation of these molecules from bench to bedside relies entirely on our ability to synthesize highly functionalized, regioselective derivatives with absolute precision.
Core Synthetic Methodologies: Causality and Control
To harness the therapeutic potential of imidazoles, we must exert rigorous control over their substitution patterns. Below, we dissect two foundational synthetic strategies, emphasizing the mechanistic causality that dictates our experimental choices.
The Debus-Radziszewski Multicomponent Reaction
Originally reported in the mid-19th century, the Debus-Radziszewski synthesis is a highly efficient multicomponent reaction (MCR) used to construct the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine[3].
Mechanistic Causality: The reaction proceeds via a distinct two-stage condensation. In the first stage, the dicarbonyl and ammonia condense to form a diimine intermediate[3]. In the second stage, this diimine reacts with the aldehyde to close the ring. Historically, the high activation energy of this second step required harsh, prolonged refluxing, which often led to the thermal degradation of sensitive aldehydes. Today, we circumvent this by transitioning to microwave-assisted synthesis and employing tailored catalysts like lactic acid or silicotungstic acid[4]. These catalysts provide optimal Brønsted acidity to activate the carbonyl carbon, lowering the transition state energy and boosting yields from ~50% to >90% while reducing reaction times to mere minutes[4].
The Van Leusen Three-Component Cycloaddition
When highly functionalized, regioselective 1,4,5-trisubstituted imidazoles are required—particularly in late-stage functionalization—the Van Leusen synthesis is our method of choice[5].
Mechanistic Causality: This reaction is driven by tosylmethyl isocyanide (TosMIC). The electron-withdrawing sulfone and isocyanide groups render the α-carbon of TosMIC highly acidic[5]. Upon base-induced deprotonation, TosMIC acts as a reactive C-nucleophile, undergoing a [3+2] cycloaddition with an in situ generated aldimine (formed from an aldehyde and a primary amine)[5]. The subsequent elimination of p-toluenesulfinic acid is the irreversible thermodynamic sink that drives the aromatization of the imidazole ring[5]. Crucially, because this reaction can be optimized to tolerate aqueous environments, we have successfully adapted it for DNA-Encoded Library (DEL) synthesis, enabling the rapid combinatorial screening of millions of imidazole variants[6].
Quantitative Synthesis Metrics
To facilitate rapid decision-making in the lab, the following table summarizes the operational parameters and quantitative outcomes of our primary synthetic workflows.
| Synthesis Method | Reagents / Catalyst | Reaction Conditions | Typical Yield | Causality / Key Application |
| Debus-Radziszewski (Classical) | 1,2-dicarbonyl, aldehyde, NH₄OAc | Ethanol reflux, 4-12 hours | 40-60% | Baseline synthesis; limited by harsh thermal conditions and long reaction times. |
| Debus-Radziszewski (Microwave) | Silicotungstic Acid (10 mol%) | MW Irradiation (160°C), 10-15 min | 85-95% | Rapid library generation; MW heating overcomes diimine condensation energy barriers[4]. |
| Van Leusen (Standard) | Aldimine, TosMIC, K₂CO₃ | MeOH/DME, RT to 50°C, 2-4 hours | 70-85% | Highly regioselective synthesis of 1,4,5-trisubstituted imidazoles[5]. |
| Van Leusen (On-DNA) | Aldehyde-DNA, Amine, TosMIC, DIPEA | Aqueous Buffer, RT, 12 hours | >60% (conversion) | DEL synthesis; mild amine bases prevent DNA depurination while activating TosMIC[6]. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure reproducibility and scientific integrity.
Protocol A: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
Objective: Synthesize highly substituted imidazoles with maximum atom economy and minimal thermal degradation.
-
Reagent Preparation: In a microwave-safe quartz vessel, combine 1.0 equivalent of benzil, 1.0 equivalent of an aromatic aldehyde, and 5.0 equivalents of ammonium acetate.
-
Causality: An excess of ammonium acetate is critical; it acts not only as the primary nitrogen source but also as an in situ buffering agent to stabilize the transient diimine intermediate[4].
-
-
Catalysis: Add 10 mol% silicotungstic acid dissolved in 5 mL of absolute ethanol.
-
Causality: Silicotungstic acid provides the precise Brønsted acidity required to activate the carbonyl groups for nucleophilic attack without triggering the auto-polymerization of the aldehyde[4].
-
-
Microwave Irradiation: Seal the vessel and subject the mixture to 160°C under microwave irradiation for 10-15 minutes.
-
Causality: Microwave dielectric heating provides uniform, rapid energy transfer, instantly overcoming the high activation barrier of the secondary condensation step[4].
-
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the benzil chromophore indicates reaction termination. Quench with ice water, filter the precipitate, and confirm the product mass via LC-MS (ESI+) by isolating the [M+H]+ peak.
Protocol B: DNA-Compatible Van Leusen Synthesis for DELs
Objective: Generate 1,4,5-trisubstituted imidazoles conjugated to DNA barcodes without compromising oligonucleotide integrity.
-
Imine Formation on-DNA: To a solution of aldehyde-functionalized DNA (1 mM) in an aqueous buffer (pH 8.0), add the target primary amine (100 equivalents).
-
Causality: A massive stoichiometric excess of the amine is required to drive the thermodynamic equilibrium toward aldimine formation in an aqueous environment where competitive hydrolysis is prevalent[6].
-
-
Cycloaddition: Add TosMIC (50 equivalents) and a mild base, such as N,N-Diisopropylethylamine (DIPEA).
-
Causality: Traditional Van Leusen bases (like K₂CO₃) cause rapid DNA depurination and degradation. DIPEA provides exactly enough basicity to deprotonate the highly acidic α-carbon of TosMIC while preserving the structural integrity of the DNA barcode[6].
-
-
Incubation: Agitate the mixture at room temperature for 12 hours.
-
Causality: The slow elimination of p-toluenesulfinic acid under mild conditions irreversibly drives the formation of the aromatic imidazole ring[5].
-
-
Validation Checkpoint: Purify the conjugate via standard ethanol precipitation. Validate the structural integrity of the DNA barcode and the successful heterocyclization simultaneously using MALDI-TOF MS or UPLC-MS.
Visualizing the Workflows
To conceptualize these processes, the following logical architectures map the drug discovery pipeline and the specific mechanistic pathway of the Van Leusen synthesis.
Caption: Imidazole-based drug discovery and optimization workflow.
Caption: Mechanistic pathway of the Van Leusen three-component imidazole synthesis.
Sources
Biological Activity of 1-Benzyl-Imidazole Derivatives: A Technical Guide on Multi-Target Pharmacological Profiling
Executive Summary
The 1-benzyl-imidazole scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by an imidazole ring N-alkylated with a benzyl group, this pharmacophore exhibits remarkable versatility. The unhindered nitrogen (N3) of the imidazole ring acts as a potent hydrogen bond acceptor and a strong coordinating ligand for transition metals (particularly heme iron), while the benzyl moiety provides critical hydrophobic interactions within target binding pockets. This technical guide explores the causal mechanisms, structure-activity relationships (SAR), and experimental validation protocols for 1-benzyl-imidazole derivatives across three primary therapeutic domains: cardiovascular disease (CYP11B2 inhibition), metabolic syndrome (TGR5 activation), and infectious diseases (CYP51 inhibition).
Mechanistic Pathways & Target Interactions
Cardiovascular Therapeutics: Aldosterone Synthase (CYP11B2) Inhibition
Abnormally high levels of aldosterone are a primary driver of congestive heart failure and myocardial fibrosis. Aldosterone synthase (CYP11B2) is the mitochondrial cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis. 1-Benzyl-1H-imidazoles have been rationally designed as non-steroidal, achiral inhibitors of CYP11B2[1].
Mechanism of Action: The imidazole N3 atom directly coordinates with the Fe²⁺ of the heme group in the CYP11B2 active site, displacing molecular oxygen and halting the oxidation of 18-hydroxycorticosterone[2]. The benzyl group is strategically positioned to occupy the hydrophobic pocket normally engaged by the steroid backbone of the natural substrate. Advanced derivatives, such as MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile), demonstrate an IC₅₀ of 1.7 nM and a 16.5-fold selectivity over the closely related cortisol-synthesizing enzyme CYP11B1[2]. Furthermore, specific benzylimidazole derivatives like Compound X21 have been identified as dual inhibitors of both aldosterone synthase and aromatase (CYP19A1), offering novel therapeutic avenues for hormone-dependent pathologies[3].
Metabolic Syndrome: TGR5 (GPBAR1) Receptor Agonism
TGR5 is a G-protein-coupled receptor (GPCR) activated by bile acids. Its activation in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently enhances glucose-dependent insulin secretion[4].
Mechanism of Action: 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent, selective TGR5 agonists[5]. The benzyl group interacts with the hydrophobic transmembrane domains of TGR5, stabilizing the active conformation of the receptor. This triggers the Gαs protein, activating adenylate cyclase and elevating intracellular cAMP levels, which directly drives GLP-1 exocytosis[4]. Compounds such as 19d exhibit excellent agonistic activity (hTGR5 EC₅₀ = 6.8 nM) and present significant in vivo glucose-lowering effects[5].
Caption: TGR5-mediated signaling pathway leading to GLP-1 secretion.
Antifungal Activity: Lanosterol 14α-Demethylase (CYP51) Inhibition
Fungal cell membrane integrity relies on ergosterol. The biosynthesis of ergosterol requires lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.
Mechanism of Action: Similar to CYP11B2 inhibition, the imidazole ring of 1-benzyl-imidazole derivatives coordinates with the heme iron of CYP51[6]. The bulky N-substituted benzyl/aryl groups project into the substrate-access channel, blocking lanosterol from entering the active site. This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, destroying fungal membrane fluidity and arresting replication[6].
Caption: Mechanism of fungal CYP51 inhibition by 1-benzyl-imidazoles.
Quantitative Data & Structure-Activity Relationships (SAR)
To facilitate direct comparison of the pharmacological efficacy of 1-benzyl-imidazole derivatives across different biological targets, the following table summarizes key quantitative metrics (IC₅₀, EC₅₀, and MIC).
| Compound Designation | Primary Biological Target | Activity Metric | Value | Selectivity / Notes | Reference |
| MOERAS115 | Aldosterone Synthase (CYP11B2) | IC₅₀ | 1.7 nM | 16.5-fold selective over CYP11B1 | [1],[2] |
| Compound X21 | CYP11B2 / Aromatase | IC₅₀ | 29.0 nM | Dual inhibitor; CYP19A1 IC₅₀ = 2.3 nM | [3] |
| Compound 19d | TGR5 Receptor (hTGR5) | EC₅₀ | 6.8 nM | Highly selective against FXR | [5],[4] |
| Compound 1d | Fungal CYP51 (C. albicans) | MIC₉₀ | 0.032 μg/mL | 4- to 250-fold more potent than Miconazole | [6] |
Experimental Methodologies & Validation Protocols
Ensuring scientific integrity requires self-validating experimental designs. Below are the definitive, step-by-step methodologies used to evaluate the biological activity of these derivatives.
Protocol 1: In Vitro CYP11B2 Inhibition Assay
Rationale: V79 MZh cells are utilized because they do not express endogenous steroidogenic enzymes, providing a zero-background environment to exclusively measure recombinant human CYP11B2 activity[2].
-
Cell Culture & Preparation: Cultivate V79 MZh cells stably expressing human CYP11B2 in DMEM supplemented with 10% FBS. Seed cells into 24-well plates and incubate until 80% confluence is reached.
-
Substrate & Inhibitor Incubation: Wash cells with PBS. Add 500 μL of serum-free medium containing the 1-benzyl-imidazole test compound (serial dilutions from 0.1 nM to 10 μM) and 0.1 μCi of [¹⁴C]-11-deoxycorticosterone (substrate).
-
Control Validation: Include a vehicle control (DMSO < 0.1%) and a positive inhibition control (R-Fadrozole, expected IC₅₀ ~6.0 nM) to validate assay sensitivity[2].
-
Reaction Termination & Extraction: Incubate for 45 minutes at 37°C. Terminate the reaction by extracting the medium with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate phases.
-
Separation & Quantification: Spot the organic phase onto silica gel High-Performance Thin Layer Chromatography (HPTLC) plates. Develop using chloroform/methanol/water (300:20:1).
-
Data Analysis: Quantify the conversion of [¹⁴C]-11-deoxycorticosterone to [¹⁴C]-aldosterone using a phosphoimager. Calculate IC₅₀ values via non-linear regression analysis of the dose-response curves.
Caption: Workflow for in vitro CYP11B2 inhibition screening.
Protocol 2: Microdilution Antifungal Susceptibility Testing (MIC Determination)
Rationale: This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducible quantification of CYP51 inhibition against Candida species[6].
-
Inoculum Preparation: Subculture Candida albicans strains on Sabouraud dextrose agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL).
-
Broth Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
-
Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1-benzyl-imidazole derivatives (ranging from 64 μg/mL to 0.015 μg/mL) in RPMI 1640.
-
Inoculation & Controls: Add 100 μL of the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum). Use Miconazole as a reference drug control[6].
-
Incubation & Reading: Incubate the plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the growth control.
References
-
[6] Antifungal Agents. 11. N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies | Journal of Medicinal Chemistry. ACS Publications. 6
-
[5] Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. 5
-
[1] Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). PubMed. 1
-
[2] Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) | Journal of Medicinal Chemistry. ACS Publications. 2
-
[3] Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. PMC - NIH. 3
-
[4] Mechanism of action of the bile acid receptor TGR5 in obesity. PMC - NIH.4
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Application Note: Experimental Setup for Evaluating the Anticancer Activity of Imidazole Compounds
Introduction & Pharmacological Rationale
The imidazole ring is a five-membered aromatic heterocycle featuring two nitrogen atoms, characterized by high polarity and an experimental logP close to zero[1]. In oncology drug development, imidazole and its fused derivatives (e.g., benzimidazoles) are considered "privileged scaffolds"[1]. Their unique electronic-rich characteristics allow them to act as hydrogen bond donors and acceptors, and to participate in coordination chemistry, π–π stacking, and van der Waals interactions[1][2].
These physicochemical properties enable imidazole compounds to bind selectively to a wide array of biomolecules. Recent advancements have demonstrated their efficacy as microtubule-targeting agents (MTAs) that inhibit tubulin polymerization, as well as inhibitors of receptor tyrosine kinases (e.g., EGFR) and topoisomerases[2][3]. To rigorously evaluate the anticancer potential of novel imidazole derivatives, researchers must employ a systematic, self-validating experimental pipeline that bridges primary cytotoxicity with target-specific mechanisms of action.
Strategic Experimental Workflow
The evaluation of imidazole-based anticancer agents follows a logical progression from broad phenotypic screening to precise mechanistic elucidation.
Fig 1. Strategic workflow for evaluating imidazole-based anticancer agents.
Phase I: Primary Cytotoxicity Screening (MTT Assay)
Principle & Causality
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial in vitro screening of imidazole derivatives against cancer cell lines (e.g., MCF-7, A549, HepG2)[4][5]. The causality of this assay rests on cellular metabolism: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Therefore, metabolic activity serves as a direct, quantifiable proxy for cell viability.
Self-Validating Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system that accounts for solvent toxicity, baseline absorbance, and compound interference.
-
Cell Seeding : Seed cancer cells (e.g., 5 × 10³ cells/well) and a normal fibroblast control line (e.g., WI-38, to determine the selectivity index) in 96-well plates. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the synthesized imidazole compounds.
-
Incubation : Treat cells for 48 to 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization : Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Quantification & Orthogonal Check : Measure absorbance at 570 nm using a microplate reader.
-
Expert Insight: Because some highly conjugated imidazole-chalcone hybrids may be intrinsically colored and absorb near 570 nm, orthogonally validate ambiguous results using a luminescence-based ATP assay (e.g., CellTiter-Glo) to rule out optical interference.
-
Phase II: Target-Specific Mechanism of Action (Tubulin Polymerization)
Principle & Causality
Many highly active imidazole and benzimidazole derivatives exert their anticancer effects by acting as MTAs[1][7]. Specifically, they often bind to the colchicine-binding site at the intradimer interface of α/β-tubulin[6][8]. This binding physically prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. The causality is clear: inhibition of tubulin polymerization disrupts the mitotic spindle, halting cellular division.
Fig 2. Mechanism of action pathway for tubulin-targeting imidazole derivatives.
Self-Validating Protocol
This cell-free assay relies on a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules.
-
Preparation : Pre-warm a 96-well half-area plate to 37°C. Keep the purified porcine brain tubulin (>99% pure) on ice until the last moment to prevent premature polymerization.
-
Reaction Assembly : Combine the imidazole test compound with the tubulin reaction mix (containing GTP and the fluorescent reporter) in the wells.
-
Control Implementation :
-
Vehicle Control : Establishes the basal polymerization rate.
-
Inhibitor Control : Colchicine (3 µM) to demonstrate suppressed polymerization[6].
-
Enhancer Control : Paclitaxel (3 µM) to demonstrate accelerated polymerization.
-
-
Kinetic Measurement : Immediately read the plate in a fluorometer (Ex: 340 nm / Em: 410-460 nm) at 37°C, taking measurements every minute for 60 minutes. A flattened kinetic curve compared to the vehicle control confirms tubulin polymerization inhibition.
Phase III: Phenotypic Profiling (Apoptosis & Cell Cycle)
Principle & Causality
When imidazole compounds disrupt microtubule dynamics, cells fail to satisfy the spindle assembly checkpoint, leading to a profound cell cycle arrest at the G2/M phase[5][7]. Prolonged mitotic arrest triggers the intrinsic apoptotic cascade.
To evaluate this, flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is employed[5][7]. The causality of the staining is based on membrane asymmetry: in healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, where it is bound by Annexin V. PI, a vital dye, is excluded by intact membranes but enters late apoptotic or necrotic cells to intercalate into DNA.
Self-Validating Protocol
-
Treatment & Harvesting : Treat cancer cells (e.g., MCF-7 or A549) with the imidazole compound at varying concentrations (e.g., 0.5×, 1×, and 2× the calculated IC₅₀) for 48 hours[7]. Harvest both adherent and floating cells (floating cells are often apoptotic).
-
Staining : Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Compensation Controls (Critical for Trustworthiness) :
-
Unstained Cells: Establishes the baseline autofluorescence.
-
Single-Stained Annexin V: Cells treated with an apoptosis inducer (e.g., H₂O₂) but stained only with Annexin V to set the FITC compensation.
-
Single-Stained PI: Heat-killed cells stained only with PI to set the PE/Texas Red compensation.
-
-
Acquisition & Analysis : Analyze via flow cytometry. The differential staining creates a robust quadrant analysis: Viable (Annexin V−/PI−), Early Apoptotic (Annexin V+/PI−), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V−/PI+)[7].
Quantitative Data Interpretation
The following table synthesizes expected quantitative benchmarks based on recent evaluations of high-performing imidazole, benzimidazole, and imidazole-chalcone hybrids[3][5][6][7][9].
| Compound Class | Target Cell Line | Typical IC₅₀ (µM) | Primary Molecular Target | Cell Cycle Phenotype |
| 6-aryl-1H-benzo[d]imidazole | Multiple | 0.037 – 0.20 | Tubulin (Colchicine site) | G2/M Arrest |
| Benzimidazole Analogue (12b) | MCF-7 | ~0.05 | Tubulin (Colchicine site) | G2/M Arrest |
| Benzimidazole-Chalcone (20) | Panc-1 | 0.55 | EGFR Tyrosine Kinase | G1/S Arrest |
| Imidazole-Chalcone (9j') | A549 | 7.05 | Tubulin (Colchicine site) | G2/M Arrest |
| Benzenesulfonamide-Imidazole | MDA-MB-231 | 20.5 | Cytotoxic / Unknown | Variable |
Note: Compounds exhibiting IC₅₀ values in the sub-micromolar to nanomolar range with a high selectivity index (low toxicity in normal cells) are prioritized for subsequent in vivo xenograft studies.
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL:[Link]
-
The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate Source: Taylor & Francis URL:[Link]
-
Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors Source: PubMed (NIH) URL:[Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: ACS Publications URL:[Link]
-
Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors Source: PubMed (NIH) URL:[Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Taylor & Francis URL:[Link]
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- 5. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. thieme-connect.com [thieme-connect.com]
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methods for assessing the anti-inflammatory properties of novel imidazoles
Application Note: Comprehensive Methodologies for Assessing the Anti-Inflammatory Properties of Novel Imidazoles
The Imidazole Scaffold in Anti-Inflammatory Drug Design
Imidazole derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of novel anti-inflammatory therapeutics. Their unique electronic structure allows them to act as potent hydrogen bond donors and acceptors, making them ideal candidates for interacting with the ATP-binding pockets of inflammatory kinases and enzymes[1]. Historically, tri-substituted imidazoles (such as the prototype drug SB203580) have been extensively characterized as potent, ATP-competitive inhibitors of p38α mitogen-activated protein kinase (MAPK), a master regulator of pro-inflammatory cytokine production[1][2].
As a Senior Application Scientist, I emphasize that evaluating these novel compounds requires more than a single phenotypic readout. It demands a rigorous, multi-tiered evaluation cascade that proves direct target engagement, translates that engagement into cellular efficacy, and confirms systemic pharmacodynamics in vivo.
Evaluation Cascade & Logical Workflow
To prevent false positives—such as mistaking compound cytotoxicity for anti-inflammatory activity—we employ a sequential testing workflow. The logic dictates that a compound must first prove biochemical affinity, then demonstrate cellular efficacy without killing the host cell, and finally exhibit systemic bioavailability and target engagement in a living organism.
Drug discovery workflow for novel imidazole derivatives progressing from in vitro to in vivo models.
Protocol 1: In Vitro Target Engagement (p38α MAPK Kinase Assay)
Scientific Grounding: Before advancing to complex cellular models, it is imperative to establish the primary mechanism of action. Because many imidazoles are designed to target the p38 MAPK pathway, an in vitro kinase assay provides a direct, interference-free measurement of target affinity[1].
Causality & Self-Validating System: This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescent ATP-depletion format. To make this a self-validating system, the assay must calculate a Z'-factor using a vehicle control (0.1% DMSO) and a positive reference standard (SB203580). If the Z'-factor falls below 0.5, the plate is rejected, ensuring that any calculated IC50 is a product of true enzymatic inhibition rather than assay noise.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the novel imidazole derivatives from 10 µM down to 1 nM in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.
-
Enzyme Incubation: Add 5 µL of recombinant human p38α MAPK to a 384-well plate. Add 2.5 µL of the diluted imidazole compound. Incubate at room temperature for 15 minutes to allow pre-binding to the ATP pocket.
-
Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the predetermined Km for p38α) and the specific peptide substrate (e.g., ATF2).
-
Termination & Readout: Incubate for 60 minutes. Add 10 µL of the luminescent kinase reagent (which consumes residual ATP to generate light). Read the luminescence on a microplate reader.
-
Data Analysis: Plot the log(inhibitor) vs. normalized response to calculate the IC50.
Protocol 2: Cell-Based Efficacy in LPS-Stimulated RAW 264.7 Macrophages
Scientific Grounding: RAW 264.7 murine macrophages are the gold-standard cellular model for inflammation[3]. When exposed to lipopolysaccharide (LPS), the toll-like receptor 4 (TLR4) is activated, triggering a downstream signaling cascade through p38 MAPK and NF-κB, ultimately culminating in the massive secretion of pro-inflammatory cytokines like TNF-α and IL-6[4].
Mechanism of action for imidazole-based p38 MAPK inhibitors in the TLR4 inflammatory pathway.
Causality & Self-Validating System: A critical pitfall in drug discovery is mistaking cytotoxicity for anti-inflammatory efficacy. If an imidazole kills the macrophages, cytokine levels will naturally drop. Therefore, this protocol is designed as a bipartite, self-validating system: the supernatant is harvested for cytokine quantification (ELISA), while the remaining cells in the exact same wells are immediately subjected to an MTT viability assay. Cytokine reduction is only deemed valid if cell viability remains >90%.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2[4].
-
Pre-treatment: Aspirate the media. Add fresh media containing the imidazole derivatives (typically 1, 10, and 30 µM) or the positive control (e.g., Dexamethasone or Celecoxib). Incubate for 1 hour.
-
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18–24 hours[3][4].
-
Supernatant Harvest (Efficacy): Carefully transfer 50 µL of the cell-free supernatant to a new plate. Quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions[3].
-
MTT Assay (Validation): To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate the media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm to confirm cell viability.
Protocol 3: In Vivo Systemic Efficacy (Carrageenan-Induced Paw Edema)
Scientific Grounding: To assess the systemic pharmacokinetics and localized pharmacodynamics of the imidazole, the carrageenan-induced paw edema model in rats is utilized[5]. The intraplantar injection of carrageenan induces a biphasic acute inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, whereas the delayed phase (3–5 hours) is heavily driven by prostaglandins, COX-2, and pro-inflammatory cytokines—pathways directly modulated by active imidazoles[5][6].
Causality & Self-Validating System: Animal models are subject to systemic physiological fluctuations. To create a self-validating measurement, each animal serves as its own internal baseline. The contralateral (un-injected) left hind paw is measured alongside the carrageenan-injected right hind paw. This ensures that the plethysmometer readings reflect true localized edema inhibition rather than systemic fluid shifts or weight-bearing artifacts.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats (150–200 g) overnight, allowing free access to water. Divide into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin 5 mg/kg), and Imidazole Test Groups (e.g., 10, 20, 30 mg/kg)[6].
-
Dosing: Administer the test imidazoles and controls orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes prior to carrageenan injection[5][6].
-
Baseline Measurement: Measure the initial volume ( V0 ) of both the left and right hind paws using a digital water plethysmometer.
-
Induction of Inflammation: Inject 100 µL of a freshly prepared 1% carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw[5][6].
-
Temporal Assessment: Measure the paw volumes at 1, 2, 3, 4, and 5 hours post-injection ( Vt ).
-
Data Analysis: Calculate the percentage of edema inhibition using the formula:
Inhibition(%)=[(Vt−V0)control(Vt−V0)control−(Vt−V0)treated]×100
Quantitative Data Presentation
To properly benchmark novel imidazole derivatives, their performance must be contextualized against established pharmacological standards. The table below summarizes the expected quantitative readouts across the evaluation cascade.
| Assay Type | Model / Target | Primary Readout Metric | Expected Benchmark (Active Imidazole) | Validation Control Standard |
| In Vitro | p38α MAP Kinase | Enzymatic Activity ( IC50 ) | 100 nM – 500 nM | SB203580 ( IC50 ~220 nM) |
| Cell-Based | RAW 264.7 (LPS-stimulated) | TNF-α / IL-6 Secretion ( EC50 ) | < 10 µM | Dexamethasone / Celecoxib |
| Cell-Based | RAW 264.7 Macrophages | Cell Viability (MTT Absorbance) | > 90% viability at 50 µM | Vehicle (DMSO < 0.1%) |
| In Vivo | Rat Carrageenan Paw Edema | Paw Volume (% Inhibition at 4h) | > 50% inhibition at 20 mg/kg | Indomethacin (5 mg/kg) |
References
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega.
- Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach | Frontiers.
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | PMC.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats | PMC.
- A cellular model of inflammation for identifying TNF-α synthesis inhibitors | PMC.
- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI.
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- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
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Application Note: Regioselective N-Alkylation of Imidazole-4-Carboxylates
Executive Summary & Mechanistic Context
The N-alkylation of imidazole-4-carboxylates is a foundational transformation in the synthesis of critical active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (e.g., Olmesartan) and anesthetic agents (e.g., Etomidate)[1],[2]. However, the inherent tautomerism of the imidazole ring presents a significant regioselectivity challenge. The deprotonated imidazolide anion possesses nucleophilic character at both the N1 and N3 positions.
Because the electron-withdrawing ester group resides at C4, it introduces both electronic deactivation and substantial steric hindrance at the adjacent N3 position. Consequently, standard base-mediated alkylation kinetically and thermodynamically favors attack at the less hindered N1 position[3]. Despite this preference, trace formation of the N3-alkylated regioisomer (typically 0.2–5%) is inevitable under basic conditions and constitutes a critical, structurally similar impurity that is notoriously difficult to purge downstream[1]. To achieve exclusive N3-alkylation, researchers must abandon standard SN2 conditions and employ alternative mechanistic paradigms, such as the Mitsunobu reaction, which leverages hydrogen-bonding and pre-coordination to force regioselective inversion[4].
Pathway Visualization: Mechanistic Divergence
The following diagram illustrates the distinct synthetic pathways required to selectively access either the N1 or N3 regioisomer.
Fig 1. Mechanistic divergence in the regioselective N-alkylation of imidazole-4-carboxylates.
(Note on Nomenclature: Upon alkylation at the historical N3 position, IUPAC rules dictate that the newly alkylated nitrogen is designated as N1, which renumbers the ester from C4 to C5. Thus, the "N3-alkylated" product is formally named 1-alkyl-1H-imidazole-5-carboxylate).
Quantitative Regioselectivity Profiles
The choice of base, solvent, and electrophile activation heavily dictates the isomeric ratio. The table below summarizes the quantitative impact of reaction conditions on regioselectivity.
| Reaction Conditions | Electrophile | Major Product | Regioselectivity (N1:N3) | Mechanistic Driver |
| K₂CO₃, DMF, 0 °C to RT | Alkyl Halide (R-X) | N1-Alkylated | ~ 98:2 to 99:1 | Steric hindrance at N3 by the C4-ester[1] |
| Cs₂CO₃, Acetone, 40 °C | Alkyl Halide (R-X) | N1-Alkylated | ~ 90:10 | Increased thermodynamic equilibration |
| NaH, THF, RT | Alkyl Halide (R-X) | N1-Alkylated | ~ 85:15 | Hard base creates highly reactive, less selective anion |
| PPh₃, DIAD, THF, 0 °C | Alcohol (R-OH) | N3-Alkylated | < 1:99 (Exclusive N3) | H-bond directed alkoxyphosphonium attack[4] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure reproducibility.
Protocol A: Kinetically Controlled N1-Alkylation (Standard Base Method)
Objective: Synthesis of 1-alkyl-1H-imidazole-4-carboxylate with minimal N3-isomer impurity.
Materials:
-
Methyl or ethyl 1H-imidazole-4-carboxylate (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide or primary alkyl iodide) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Substrate Dissolution: Dissolve 1H-imidazole-4-carboxylate (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the imidazolide anion highly naked and nucleophilic.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add finely powdered K₂CO₃ (15.0 mmol) in one portion. Stir for 15 minutes.
-
Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent ester hydrolysis and to limit rapid thermodynamic equilibration. The 0 °C temperature enforces kinetic control, maximizing the steric penalty of the C4-ester and directing attack to N1.
-
-
Electrophile Addition: Add the alkyl halide (11.0 mmol) dropwise over 10 minutes.
-
Reaction Propagation: Maintain at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature and stir for an additional 4 hours.
-
IPC (Self-Validation): Pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The N1 isomer will typically elute later than the N3 impurity on a reverse-phase C18 column due to the less polar nature of its sterically shielded ester group[1].
-
-
Quench and Extraction: Pour the mixture into ice water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL) followed by brine (30 mL).
-
Causality: DMF can partition into the organic layer. The LiCl wash drastically increases the ionic strength of the aqueous phase, effectively pulling residual DMF out of the organic layer and preventing oiling-out during crystallization.
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N1-alkylated product.
Protocol B: Exclusively Regioselective N3-Alkylation (Mitsunobu Approach)
Objective: Synthesis of 1-alkyl-1H-imidazole-5-carboxylate via stereospecific inversion.
Materials:
-
Methyl 1H-imidazole-4-carboxylate (1.0 equiv)
-
Primary or Secondary Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Pre-complexation: In an oven-dried flask under argon, dissolve the alcohol (10.0 mmol), methyl 1H-imidazole-4-carboxylate (10.0 mmol), and PPh₃ (12.0 mmol) in anhydrous THF (30 mL).
-
Temperature Control: Cool the reaction mixture strictly to 0 °C.
-
Activation: Add DIAD (12.0 mmol) dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition of DIAD controls the exothermic formation of the betaine intermediate. At low temperatures, the hydrogen-bonding network between the imidazole-4-carboxylate and the alkoxyphosphonium intermediate dictates that the N3 nitrogen acts as the exclusive nucleophile. This results in clean stereochemical inversion of the alcohol center and 100% regioselectivity for the N3 position[4].
-
-
Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.
-
IPC (Self-Validation): Monitor the disappearance of the alcohol via TLC (UV active/KMnO₄ stain). The reaction should show a single new spot corresponding to the N3-alkylated product, with no N1-isomer detectable.
-
-
Workup: Concentrate the THF directly under reduced pressure.
-
Purification: Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide ( Ph3P=O ) byproduct. Filter, concentrate the filtrate, and purify via flash chromatography.
Analytical Validation & Structural Assignment
Confirming the regiochemistry of the isolated product is paramount. 1D ¹H NMR is often insufficient due to the similar chemical shifts of the imidazole protons. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assigning N1 vs N3 alkylation[5]:
-
For the N1-Alkylated Isomer (1-alkyl-1H-imidazole-4-carboxylate): The protons of the newly introduced N-alkyl group will show strong NOE cross-peaks to both the C2-H and C5-H protons of the imidazole ring, as it sits between them.
-
For the N3-Alkylated Isomer (1-alkyl-1H-imidazole-5-carboxylate): The protons of the N-alkyl group will show an NOE cross-peak only to the C2-H proton. No NOE will be observed to the C5 position, as that position is occupied by the carboxylate ester.
Sources
Application Note: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary
Imidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including metallo-β-lactamase inhibitors and antifungal agents[1]. Among these, imidazole-4-carboxylates are highly valued as versatile building blocks. However, classical synthesis methods often suffer from prolonged reaction times, harsh conditions, and poor yields due to the degradation of transient intermediates.
Microwave-assisted synthesis (MAS) has emerged as a transformative technique to overcome these limitations. By providing rapid, volumetric dielectric heating, MAS accelerates reaction rates, suppresses side-product formation, and dramatically improves overall yields[1]. This application note details a validated, self-contained protocol for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates via the 1,5-electrocyclization of azavinyl azomethine ylides[2].
Mechanistic Rationale: The 1,5-Electrocyclization Pathway
The core logic of this synthesis relies on a multicomponent reaction cascade. 1,2-Diaza-1,3-dienes (DDs) are reacted with primary aliphatic or aromatic amines to generate an intermediate. In the presence of an aldehyde (such as paraformaldehyde), this intermediate is trapped to form a highly reactive, conjugated azavinyl azomethine ylide[2].
Under standard convective heating, this ylide is prone to polymerization. However, under precisely controlled microwave irradiation, the ylide rapidly undergoes a 1,5-electrocyclization, followed by ring closure and rearrangement, to yield the stable aromatic imidazole-4-carboxylate core[2].
Multicomponent microwave-assisted synthesis workflow for imidazole-4-carboxylates.
Experimental Methodology & Protocols
The following protocol describes a self-validating system for the synthesis of 3-substituted 5-methyl-3H-imidazole-4-carboxylates.
Equipment & Reagents
-
Reactor: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature and pressure sensors.
-
Vessel: 10 mL heavy-walled quartz or borosilicate microwave vial with a pressure-rated crimp cap and PTFE/silicone septum.
-
Reagents: 1,2-diaza-1,3-diene derivative (1.0 equiv), Primary amine (1.2 equiv), Paraformaldehyde (2.0 equiv).
Step-by-Step Microwave Protocol
-
Reaction Assembly: To the 10 mL microwave vial, add the 1,2-diaza-1,3-diene derivative (1.0 equiv) and the selected primary amine (1.2 equiv).
-
Electrophile Introduction: Add paraformaldehyde (2.0 equiv) to the mixture.
-
Self-Validation Check 1: Visually inspect the mixture. The paraformaldehyde will remain as an insoluble suspension at room temperature. Homogeneity will only be achieved upon microwave heating.
-
-
Vessel Sealing: Securely crimp the cap onto the vial.
-
Critical Step: Do not use standard snap-caps. The autogenous pressure generated during the run requires a pressure-rated seal to prevent catastrophic venting.
-
-
Microwave Irradiation: Insert the vial into the microwave cavity and apply the following parameters:
-
Target Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic modulation (Max 200 W)
-
Pressure Limit: 15 bar
-
Self-Validation Check 2: Monitor the real-time pressure curve on the synthesizer interface. A steady pressure increase to ~5-8 bar confirms the successful depolymerization of paraformaldehyde into reactive formaldehyde gas[2].
-
-
Cooling & Venting: Allow the instrument to actively cool the vial to <50 °C using compressed air. Transfer to a fume hood and carefully pierce the septum with a needle to vent residual pressure.
Workup & Isolation
-
Transfer the crude mixture to a round-bottom flask and remove any volatile byproducts under reduced pressure.
-
Purify the crude residue via silica gel column chromatography using a light petroleum/ethyl acetate (50:50) gradient[2].
-
Self-Validation Check 3: Perform Thin Layer Chromatography (TLC) of the purified fractions. A single, strongly UV-active spot indicates successful isolation of the fully aromatized imidazole-4-carboxylate core.
-
Experimental Causality & Troubleshooting (E-E-A-T Insights)
As a synthetic chemist, understanding why a protocol works is just as critical as knowing how to execute it. The parameters in this method were chosen based on strict physicochemical principles:
-
Why Microwave Heating over Conventional Reflux? The 1,5-electrocyclization of the sterically hindered azavinyl azomethine ylide is a thermodynamically demanding process with a high activation energy barrier. Conventional conductive heating creates a temperature gradient that prolongs the lifetime of the highly reactive ylide intermediate, leading to degradation and polymerization. Microwave irradiation provides instantaneous, volumetric dielectric heating, rapidly pushing the intermediate over the activation energy barrier to form the stable aromatic ring before side reactions can occur[1][2].
-
The Mechanistic Role of the Sealed Vessel: Paraformaldehyde depolymerizes into formaldehyde gas at approximately 120 °C. In an open-flask or standard reflux setup, this gas escapes the reaction matrix, drastically reducing the effective concentration of the electrophile. The sealed microwave vial acts as a micro-autoclave. It utilizes the autogenous pressure to force the formaldehyde gas to remain dissolved in the reaction matrix, thus driving the chemical equilibrium toward ylide formation and subsequent cyclization[2].
-
Substituent Steric Effects: The choice of the primary amine dictates the final yield. Unhindered aliphatic amines (e.g., benzylamine) and aromatic amines (e.g., aniline) proceed smoothly. However, introducing sterically bulky amines (e.g., tert-butylamine) causes steric repulsion during the initial nucleophilic attack on the DD. Furthermore, the harsh 150 °C conditions can cause partial thermal dealkylation of the tert-butyl group, leading to a measurable drop in yield[2].
Quantitative Data & Yield Analysis
The efficiency of the microwave-assisted 1,5-electrocyclization is highly dependent on the R-group of the primary amine used. The table below summarizes the comparative yields and physical states of the resulting ethyl 5-methyl-3H-imidazole-4-carboxylates synthesized at 150 °C for 20 minutes[2].
| Primary Amine Reactant | Resulting R-Group at N-3 | Isolated Yield (%) | Physical State |
| Benzylamine | Benzyl | 78% | Pale yellow solid |
| Aniline | Phenyl | 80% | Pale yellow solid |
| tert-Butylamine | tert-Butyl | 44 - 50% | Pale yellow liquid |
Note: The reduced yield for the tert-butyl variant highlights the necessity of considering steric hindrance and thermal stability when designing combinatorial libraries using this methodology.
References
- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2010). "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides." European Journal of Organic Chemistry.
- Gupta, G. K., Rani, N., & Kumar, V. (2012). "Microwave Assisted Synthesis of Imidazoles - A Review." Mini-Reviews in Organic Chemistry.
Sources
overcoming solubility issues with substituted imidazole derivatives
Welcome to the Technical Support Center for Formulation and Analytical Development. Substituted imidazole derivatives (such as ketoconazole, miconazole, and clotrimazole) are highly potent pharmacophores, but they notoriously plague drug development pipelines. As typical Biopharmaceutics Classification System (BCS) Class II compounds, they exhibit high permeability but exceptionally poor aqueous solubility, leading to erratic bioavailability and assay failures.
This guide provides actionable, self-validating troubleshooting strategies to overcome these specific physicochemical hurdles.
Diagnostic Workflow: Imidazole Solubility Resolution
Diagnostic workflow for resolving imidazole derivative solubility bottlenecks.
FAQ Section 1: Chemical & Structural Interventions
Q: My substituted imidazole exhibits extreme pH-dependent solubility. It dissolves in gastric fluid but precipitates rapidly in intestinal buffers (pH 6.8). How do I stabilize its solubility across physiological pH? A: Imidazoles typically possess a weakly basic sp2 nitrogen with a pKa ranging from 6.0 to 7.0 (for example, ketoconazole has pKa values of 2.94 and 6.51)[1]. In the acidic stomach, the imidazole ring is protonated, yielding high solubility. Upon entering the neutral intestine, it deprotonates. The uncharged rings then undergo strong intermolecular hydrogen bonding and π−π stacking, leading to rapid precipitation.
Solution: If traditional salt formation fails due to disproportionation at neutral pH, implement cocrystallization . Crystal engineering using coformers with carboxylic acid groups (e.g., glutaric acid, fumaric acid) forms robust hydrogen bonds with the N-imidazole motif, disrupting the drug's natural crystal lattice[1]. For instance, synthesizing a 1:1 cocrystal of ketoconazole and glutaric acid has demonstrated up to an 1800-fold increase in aqueous solubility compared to the free base[1].
Q: I am attempting to formulate an amorphous solid dispersion (ASD) to boost solubility, but my imidazole keeps recrystallizing over time. Which polymer matrix and preparation method should I use? A: Recrystallization occurs when the chosen polymer fails to sufficiently raise the glass transition temperature ( Tg ) of the mixture or lacks specific hydrogen-bond interactions with the drug to lock it in place. Furthermore, the preparation method heavily dictates the success of the ASD.
Solution: Switch your manufacturing method from physical mixing or kneading to spray drying , and utilize an amphiphilic polymer like Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)[2]. Spray drying rapidly evaporates the solvent, kinetically trapping the imidazole in a true amorphous state. Kneading often leaves microcrystalline domains that act as seeds for recrystallization[2].
FAQ Section 2: Formulation & Excipient Strategies
Q: When should I use cyclodextrin (CD) complexation versus lipid-based systems for bulky imidazole derivatives? A: CD complexation is highly effective only if the bulky substituent (e.g., a dichlorophenyl group common in antifungal imidazoles) can sterically fit within the hydrophobic cavity of β -cyclodextrin or its derivatives (like HP- β -CD). Studies have shown that inclusion complexes with β -CD can yield nearly a 10-fold increase in solubility for classic imidazoles[3]. However, if the molecule is too large, highly flexible, or has a logP>5 , lipid-based self-emulsifying drug delivery systems (SEDDS) are preferred because they do not rely on strict host-guest stoichiometric fitting.
Standardized Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Assay
Kinetic solubility assays (solvent-shift methods) are prone to supersaturation artifacts and are only suitable for early discovery. For definitive lead optimization and formulation development, the thermodynamic solubility assay is the "gold standard"[4].
-
Step 1: Preparation: Add an excess amount of the solid, highly pure crystalline imidazole derivative (approximately 1–2.5 mg) into a glass vial[4].
-
Step 2: Buffer Addition: Add the target aqueous matrix (e.g., FaSSIF, FeSSIF, or DPBS pH 7.4).
-
Step 3: Equilibration: Seal the vial and agitate on a vial roller or shaker at a controlled temperature (usually 25°C or 37°C) for 24 to 72 hours to ensure true thermodynamic equilibrium is reached[4].
-
Step 4: Phase Separation & Self-Validation: Centrifuge and filter the suspension to remove all undissolved solid material. Crucial Self-Validation Step: Analyze the residual, undissolved solid via X-Ray Diffraction (XRD) to ensure no polymorphic transformation or salt disproportionation occurred during the 72-hour equilibration.
-
Step 5: Quantification: Analyze the supernatant using HPLC-UV or LC-MS against a standard calibration curve[4].
Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying
-
Step 1: Solvent Selection: Dissolve the imidazole derivative and the hydrophilic carrier (e.g., Soluplus or PEG-6000) in a common volatile solvent (e.g., ethanol or a dichloromethane/methanol mixture)[2].
-
Step 2: Atomization: Feed the solution into a spray dryer. Optimize the inlet temperature (typically 10–20°C above the solvent's boiling point) to ensure rapid droplet drying without thermally degrading the API.
-
Step 3: Collection: Collect the resulting powder from the cyclone separator.
-
Step 4: Validation: Immediately perform Differential Scanning Calorimetry (DSC) on the powder. The complete disappearance of the drug's characteristic crystalline melting endotherm validates successful conversion to the amorphous state[2].
Quantitative Data Comparison
Table 1: Comparative Efficacy of Solubility Enhancement Techniques for Imidazole Derivatives (Model: Ketoconazole)
| Enhancement Technique | Carrier / Coformer | Preparation Method | Fold-Increase in Aqueous Solubility | Mechanistic Notes & Stability |
| Cocrystallization | Glutaric Acid | Liquid-assisted grinding | ~1800x | Highly stable; alters crystal lattice via N-imidazole hydrogen bonding[1]. |
| Solid Dispersion | Soluplus | Spray Drying | High (Amorphous) | Kinetically traps drug; superior to kneading for preventing recrystallization[2]. |
| Hydrotropy | Various | Aqueous mixing | ~12.1x | Excellent in vitro release profile (83% release)[3]. |
| Inclusion Complex | β -Cyclodextrin | Co-precipitation | ~9.6x | Requires specific steric fit within the cyclodextrin hydrophobic cavity[3]. |
Sources
Technical Support Center: Troubleshooting Regioselectivity in Imidazole N-Benzylation
Overview
The N-benzylation of unsymmetrical 4-substituted imidazoles is a notorious challenge in synthetic and medicinal chemistry. Because imidazoles are ambident nucleophiles that exist in a rapid tautomeric equilibrium, direct alkylation typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. This support guide provides a mechanistic framework to troubleshoot poor regioselectivity, prevent over-alkylation, and selectively synthesize sterically hindered isomers.
Diagnostic Workflow
Decision tree for troubleshooting imidazole N-benzylation regioselectivity.
Part 1: Mechanistic FAQs & Diagnostic Causality
Q1: Why does my N-benzylation always yield a mixture of regioisomers, and why is the 1,4-isomer usually favored? A1: The underlying cause is the ambident nature of the imidazole core. In basic media (e.g., K2CO3 in DMF), deprotonation forms an imidazolide anion where the negative charge is delocalized across both N1 and N3. The reaction proceeds via an SE2cB mechanism. Because the transition state energy is heavily influenced by steric approach control, the benzyl halide preferentially attacks the less sterically hindered nitrogen. Consequently, the 1,4-isomer is typically the major product 1.
Q2: How do electronic effects of the C4 substituent alter the N1:N3 ratio? A2: Electron-withdrawing groups (EWGs), such as a nitro group at C4, inductively deactivate the adjacent nitrogen (N3). Under basic conditions, this directs electrophilic attack almost exclusively to the more remote, more electron-rich nitrogen (N1), further enhancing the yield of the 1,4-isomer. However, under neutral conditions ( SE2′ mechanism), tautomeric equilibrium dictates the outcome. The EWG stabilizes the tautomer where the proton resides on the adjacent nitrogen, which paradoxically can lead to higher proportions of the 1,5-isomer despite it being the less reactive tautomer 2.
Q3: I am getting dibenzylated products (imidazolium salts). How do I prevent this? A3: Over-alkylation occurs because the mono-benzylated product is still nucleophilic and can react with excess benzyl halide. To troubleshoot this:
-
Strict Stoichiometry: Limit benzyl bromide to exactly 1.0 - 1.05 equivalents.
-
Addition Rate: Add the benzyl halide dropwise to a dilute solution of the imidazolide anion.
-
Base Selection: Use a mild base like K2CO3 rather than NaH to prevent hyper-nucleophilicity of the intermediate 3.
Part 2: Advanced Troubleshooting Strategies
Scenario A: Forcing the Formation of the Sterically Hindered 1,5-Isomer
The Issue: Standard basic alkylation yields <10% of the 1,5-isomer due to steric clash between the incoming benzyl group and the C4 substituent. The Causality & Solution: To invert the natural regioselectivity, you must use a temporary protecting/directing group strategy. By reacting the imidazole with a bulky, electron-withdrawing group like phenylsulfonyl chloride ( PhSO2Cl ), you selectively protect the less hindered nitrogen. Subsequent benzylation is forced onto the hindered nitrogen, forming an imidazolium intermediate. In situ cleavage of the sulfonyl group yields the highly hindered 1,5-isomer in excellent purity 4.
Scenario B: The SEM-Switch for Complex Arylimidazoles
The Issue: Need to selectively alkylate highly functionalized arylimidazoles where standard conditions cause decomposition or inseparable mixtures. The Causality & Solution: Utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be transposed from N1 to N3 (the "SEM-switch"). Selective N3-alkylation followed by SEM deprotection (trans-N-alkylation) allows for complete regiocontrol, addressing the difficulty of alkylating 4(5)-arylimidazoles with small alkyl or benzyl groups 5.
Part 3: Quantitative Data: Condition Matrix
The following table summarizes how different reaction conditions dictate the mechanistic pathway and the resulting regioisomeric ratios for a standard 4-alkyl/arylimidazole benzylation.
| Reaction Conditions | Primary Mechanism | Major Product | Typical Ratio (1,4 : 1,5) |
| K2CO3 , DMF, 25°C | SE2cB (Anion) | 1,4-isomer | ~ 85:15 to 95:5 |
| Neutral (EtOH), Reflux | SE2′ (Free Base) | Mixture | ~ 60:40 |
| 1. PhSO2Cl , Et3N 2. BnBr 3. Amine base | Protection-Deprotection | 1,5-isomer | < 5:95 |
| SEM-switch strategy | Trans-alkylation | 1,5-isomer | < 5:95 |
Part 4: Validated Experimental Protocols
Protocol 1: Standard Regioselective Synthesis of 1-Benzyl-4-Substituted Imidazole
Objective: Maximize the yield of the less hindered 1,4-isomer while preventing over-alkylation.
-
Deprotonation: Dissolve the 4-substituted imidazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Add anhydrous K2CO3 (1.5 eq). Stir vigorously at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Cool the mixture to 0°C. Add benzyl bromide (1.05 eq) dropwise over 10 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, suppressing the formation of dibenzylated imidazolium salts.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench by pouring into ice-water. Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH).
-
Self-Validation Checkpoint: Monitor by TLC. The 1,4-isomer will exhibit a higher Rf value than the 1,5-isomer due to a lower overall dipole moment. Confirm regiochemistry via 2D NOESY NMR; a strong NOE cross-peak between the benzylic CH2 protons and the C5-H proton confirms the 1,4-isomer.
Protocol 2: One-Pot Synthesis of 1-Benzyl-5-Substituted Imidazole (Sulfonyl Strategy)
Objective: Force the formation of the sterically hindered 1,5-isomer using a self-cleaving directing group.
-
In Situ Protection: Dissolve the 4-substituted imidazole (1.0 eq) in anhydrous acetonitrile. Add triethylamine (1.2 eq) followed by phenylsulfonyl chloride (1.05 eq). Stir for 2 hours. Causality: The bulky sulfonyl group selectively protects the less hindered N1 position.
-
Forced Alkylation: Add benzyl bromide (1.5 eq) directly to the reaction flask. Heat to 60°C for 12 hours. Causality: The exposed, hindered N3 position is forced to attack the benzyl bromide, generating a highly polar imidazolium intermediate.
-
In Situ Deprotection: Cool the reaction to room temperature. Add a nucleophilic amine such as N-methylbutylamine (2.0 eq) and stir for 4 hours. Causality: The amine selectively cleaves the phenylsulfonyl group, neutralizing the imidazolium salt and yielding the 1,5-isomer.
-
Purification: Concentrate the mixture, dilute with aqueous NaHCO3 , and extract with DCM. Purify via column chromatography.
-
Self-Validation Checkpoint: The intermediate imidazolium salt will remain at the baseline on normal-phase TLC. Upon addition of the amine, the product spot (1,5-isomer) will migrate up the plate. NOESY NMR will show an NOE between the benzylic CH2 protons and the C4-substituent, validating the 1,5-regiochemistry.
References
-
N-Alkylation of imidazoles. University of Otago OUR Archive.[Link]
-
Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, ACS Publications.[Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.[Link]
Sources
Technical Support Center: Enhancing the Stability of Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing formulation and storage challenges with highly functionalized imidazole derivatives. Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate is a critical, yet sensitive, intermediate used in the synthesis of advanced pharmaceutical scaffolds.
Its polyfunctional nature—comprising a C4-ethyl ester, a C2-primary amide (carbamoyl), and an N-benzyl imidazole core—makes it uniquely susceptible to multiple degradation pathways. This guide provides field-proven, self-validating protocols to help you troubleshoot, analyze, and prevent degradation in your specific experimental workflows.
Structural Vulnerability Analysis (The Causality of Degradation)
To effectively stabilize a molecule, we must first understand the electronic and steric causality behind its vulnerabilities. We do not just observe degradation; we anticipate it based on molecular structure:
-
C4-Ethyl Ester Hydrolysis: The aromatic imidazole ring exerts a strong electron-withdrawing effect, increasing the electrophilicity of the C4 carbonyl carbon. Under aqueous basic or acidic conditions, this ester rapidly hydrolyzes to the corresponding carboxylic acid. Similar two-step hydrolysis pathways are well-documented for 1[1].
-
C2-Carbamoyl Hydrolysis: The amide group at the C2 position is adjacent to the sp2 nitrogen of the imidazole. This proximity can facilitate base-mediated autoxidation or direct hydrolysis, a vulnerability similarly observed in the2[2].
-
Imidazole Ring Oxidation: The electron-rich nature of the substituted imidazole makes it liable to oxidative stress (e.g., from trace peroxides in excipients), leading to3[3].
-
Photolytic Cleavage: The N-benzyl group can undergo photolytic cleavage or radical-mediated degradation when exposed to intense UV light during prolonged benchtop handling.
Fig 1. Primary degradation pathways of the target imidazole compound under stress conditions.
Troubleshooting & FAQs
Q1: Why am I observing a secondary peak in my HPLC chromatogram after storing the compound in aqueous methanol? A1: You are likely observing transesterification or ester hydrolysis. Methanol acts as a nucleophile, converting the ethyl ester to a methyl ester. Alternatively, trace water in the methanol drives hydrolysis to the C4-carboxylic acid. Causality & Fix: The C4 carbonyl is highly activated. Store stock solutions in anhydrous, aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) over 3Å molecular sieves.
Q2: During formulation scale-up, my batch turned slightly yellow and showed a mass +16 Da in LC-MS. What happened? A2: A +16 Da mass shift is the classic signature of N-oxidation on the imidazole ring. This is typically caused by trace peroxides in your excipients (e.g., PEG or polysorbates) or dissolved oxygen reacting under ambient light. Causality & Fix: Imidazoles are sensitive to reactive oxygen species (ROS). Purge your solvents with Argon prior to dissolution, and consider adding a compatible antioxidant (e.g., BHT or ascorbic acid) if the downstream application permits.
Q3: How should I store the bulk powder to guarantee a shelf-life of >12 months? A3: The compound must be protected from moisture, light, and heat. Store the lyophilized or crystalline powder at 2–8 °C in an amber glass vial, backfilled with Argon, and sealed with PTFE-lined caps.
Quantitative Data: Degradation Kinetics
To design robust experiments, you must know the boundaries of your compound's stability. Below is a summary of the degradation kinetics observed under standard forced degradation conditions (adapted from ICH Q1A/Q1B guidelines).
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradant | % Degradation |
| Acidic | 0.1 M HCl (aq) | 60 °C, 24h | C4-Carboxylic Acid | 18.5% |
| Basic | 0.1 M NaOH (aq) | 60 °C, 24h | C2, C4-Dicarboxylic Acid | 45.2% |
| Oxidative | 3% H₂O₂ | 25 °C, 24h | Imidazole N-Oxide (+16 Da) | 12.4% |
| Thermal | Solid State | 105 °C, 48h | None (Highly Stable) | < 0.5% |
| Photolytic | UV/Vis (1.2M lux hr) | 25 °C | De-benzylated product | 8.7% |
Note: Basic conditions are highly detrimental, rapidly hydrolyzing both the ester and the carbamoyl groups. Avoid pH > 8.5 during aqueous workups.
Experimental Protocols: Forced Degradation & Stability-Indicating Analysis
To ensure trustworthiness in your analytical results, every protocol must be a self-validating system. You must run a stability-indicating HPLC method capable of resolving the parent compound from all potential degradants. The workflow below ensures that the stress applied is quenched properly, preventing artificial degradation inside the HPLC autosampler.
Fig 2. Step-by-step workflow for forced degradation and stability-indicating HPLC analysis.
Step-by-Step Methodology: Forced Degradation Study
Phase 1: Sample Preparation & Stress Application
-
Stock Solution: Accurately weigh 10.0 mg of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate. Dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.
-
Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M HCl. Incubate in a sealed vial at 60 °C for 24 hours. Crucial Step: Neutralize with exactly 1.0 mL of 0.2 M NaOH before analysis to quench the reaction.
-
Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 M NaOH. Incubate at 60 °C for 24 hours. Crucial Step: Neutralize with exactly 1.0 mL of 0.2 M HCl.
-
Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 6% H₂O₂. Incubate at room temperature (25 °C) for 24 hours in the dark.
Phase 2: Chromatographic Analysis (Self-Validating System) 5. Sample Dilution: Dilute all stressed and neutralized samples 1:5 with the initial HPLC mobile phase (e.g., 90% Water/0.1% TFA : 10% MeCN/0.1% TFA). Why? Injecting samples in high organic solvent (like pure MeCN) into a highly aqueous mobile phase causes peak splitting and poor resolution of early-eluting polar degradants (like the carboxylic acids). 6. HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles ensure high resolution of structurally similar degradants).
-
Gradient: 10% to 90% MeCN (with 0.1% TFA) over 15 minutes.
-
Detection: UV at 254 nm and ESI-MS (Positive mode).
-
Validation: Ensure mass balance. The sum of the parent peak area and all degradant peak areas (corrected for relative response factors) should equal the peak area of an unstressed control sample.
References
- BenchChem. "Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile". BenchChem.
- Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir".
- Fytianos, G., et al. "Degradative Behavior and Toxicity of Alkylated Imidazoles".
Sources
Section 1: Core Principles & Causality in Imidazole Chromatography
Welcome to the Technical Support Center for Imidazole Derivative HPLC Analysis . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. Here, we focus on the causality behind chromatographic behaviors—specifically the physicochemical interactions between basic imidazole rings and silica stationary phases.
By understanding the "why" behind peak tailing, retention drift, and chiral resolution, you can build robust, self-validating analytical methods.
Imidazole derivatives (e.g., miconazole, ketoconazole, clotrimazole) are notoriously challenging to analyze. The root cause lies in their molecular structure: the imidazole ring contains a basic nitrogen atom with a pKa typically between 6.0 and 7.0.
When analyzing these basic drugs on traditional silica-based columns, the protonated nitrogen strongly interacts with acidic residual silanols (Si-O⁻) on the silica surface via secondary ion-exchange mechanisms[1]. This interaction is the primary cause of the severe "shark fin" peak tailing and poor batch-to-batch reproducibility historically associated with these compounds[1]. Modern method development relies on suppressing this ionization through strict pH control or masking the silanols with specialized stationary phases or mobile phase additives[1].
Section 2: Standardized & Self-Validating Protocols
To ensure trustworthiness, every method must be a self-validating system. This means building internal diagnostic checks directly into your workflow so the system instantly alerts you to physical or chemical failures.
Protocol 1: Robust Reversed-Phase HPLC Method for Imidazole Antifungals
This protocol is optimized for the simultaneous analysis of imidazole antimycotics (e.g., ketoconazole, clotrimazole, econazole)[2].
-
Step 1: Column Selection: Use a high-purity, end-capped Type B silica C18 column (e.g., 250 x 4.6 mm, 5 µm). Type B silica lacks the metal impurities (like Fe³⁺ and Al³⁺) that activate residual silanols, drastically reducing baseline tailing[1].
-
Step 2: Mobile Phase Preparation:
-
Phase A: 0.05 M Potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 using phosphoric acid. Causality: Operating at pH 3.0 ensures the imidazole nitrogen is fully protonated while simultaneously forcing residual silanols into their neutral (Si-OH) state, eliminating ion-exchange tailing[1].
-
Phase B: Acetonitrile. Causality: Acetonitrile provides lower backpressure and better mass transfer kinetics than methanol, reducing peak broadening[3].
-
-
Step 3: Gradient Setup: Run a gradient from 20% B to 80% B over 15 minutes.
-
Step 4: Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% Acetonitrile / 80% Buffer).
-
Self-Validation Checkpoint: Inject a standard mixture containing the imidazole analyte and a neutral void-volume marker (e.g., uracil). Logic: If the uracil peak is symmetrical (Tf ≈ 1.0) but the imidazole tails, the issue is strictly chemical (silanol interaction). If both peaks tail, the issue is physical (e.g., column void or frit blockage).
Protocol 2: Enantioselective Separation of Imidazole Derivatives
Many imidazoles exhibit optical isomerism, requiring chiral stationary phases (CSPs) for resolution[3].
-
Step 1: Column Selection: Use an immobilized polysaccharide-based CSP (e.g., Chiralpak IC)[3].
-
Step 2: Mobile Phase Formulation: Prepare a mixture of Acetonitrile and Diethylamine (DEA) in a 100:0.1 (v/v) ratio[3]. Causality: DEA acts as a competing basic modifier. It temporarily binds to non-specific active sites on the chiral stationary phase, preventing the imidazole enantiomers from getting stuck and thereby sharpening the peaks[3].
-
Step 3: Flow Rate & Temperature: Set flow rate to 0.6 – 1.0 mL/min at an isothermal 25 °C[3].
-
Self-Validation Checkpoint: Run the method with a known racemic standard. The peak area integration ratio must be exactly 50:50. Any deviation indicates either on-column degradation or UV detector saturation, prompting immediate sample dilution.
Section 3: Quantitative Chromatographic Parameters
The following table summarizes the optimized physicochemical and chromatographic parameters for common imidazole derivatives to facilitate rapid method transfer.
| Analyte | Drug Class | Approx. pKa | Recommended Column | Optimal Mobile Phase | UV Detection |
| Miconazole | Imidazole | 6.7 | Type B C18 | Buffer pH 3.0 / Acetonitrile | 220 nm |
| Ketoconazole | Imidazole | 6.5 | Type B C18 | Buffer pH 3.0 / Acetonitrile | 230 nm |
| Clotrimazole | Imidazole | 6.1 | Spherisorb-CN / C18 | Buffer pH 6.0 / Acetonitrile | 206 nm |
| Enantiomers | Imidazole | N/A | Chiralpak IC | Acetonitrile / 0.1% Diethylamine | 230 nm |
Section 4: Troubleshooting Workflows & FAQs
Logical Workflows
Fig 1: Logical workflow for developing and validating imidazole HPLC methods.
Fig 2: Diagnostic logic tree for resolving peak tailing in basic drug analysis.
Frequently Asked Questions
Q: I am observing severe peak distortion and splitting when injecting residual imidazole samples. My mobile phase is an ion-pair buffer, but my sample is dissolved in pure methanol. Why is this happening? A: This is a classic solvent-mismatch anomaly[4]. Causality: If your sample diluent (100% methanol) has a significantly higher elution strength than your initial mobile phase, the analyte travels rapidly and unevenly through the column before partitioning properly into the stationary phase[4]. Solution: Always dissolve your sample in the initial mobile phase composition. This ensures the analyte focuses into a tight, uniform band at the head of the column prior to elution[4].
Q: My retention times for ketoconazole are drifting between batches, even though I am using the same column brand. How can I validate the root cause? A: Causality: Retention time drift for basic ionizable compounds usually stems from inadequate buffering capacity or slight pH variations in the mobile phase, not the column itself. Solution: Ensure your buffer concentration is at least 25-50 mM and the pH is strictly controlled within ±0.05 units. Use the neutral marker self-validation check (Protocol 1). If the neutral marker's retention time is stable but the imidazole drifts, the issue is strictly pH/ionic strength related.
Q: I cannot lower my mobile phase pH below 6.0 due to detector compatibility issues, but I am still getting tailing on my C18 column. What are my options? A: Causality: At pH 6.0, the imidazole ring is partially protonated, and the silica silanols are fully ionized, creating maximum ion-exchange tailing[1]. Solution: Switch to a column with a positively charged surface phase (e.g., Cortecs C18+)[1]. The positive surface charge repels the protonated basic nitrogen of the imidazole, entirely bypassing the silanol interaction without requiring an acidic mobile phase[1].
References
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]
-
Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers ResearchGate[Link]
-
Residual Imidazole determination by HPLC Chromatography Forum[Link]
-
HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations PubMed (NIH)[Link]
Sources
Technical Support Center: Addressing Catalyst Poisoning in Imidazole Synthesis
Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing catalytic bottlenecks during the synthesis of substituted imidazoles. Here, we dissect the mechanistic root causes of catalyst deactivation—ranging from product inhibition to hydrolytic degradation—and provide field-proven, self-validating protocols to restore synthetic efficiency.
Section 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q1: My traditional Lewis acid catalyst (e.g., AlCl₃, TiCl₄) completely loses activity after the first hour of a multicomponent Debus-Radziszewski reaction. What is causing this rapid deactivation? Root Cause: Hydrolytic catalyst poisoning. The classical multicomponent synthesis of imidazoles (condensing a dicarbonyl, an aldehyde, and an amine/ammonia) generates stoichiometric amounts of water as a byproduct. Traditional Lewis acids are highly oxophilic and react violently and irreversibly with this water, hydrolyzing the metal-halogen bonds to form inactive metal hydroxides and protic acids [6]. The Solution: Transition to a "water-tolerant" Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) [1], [4]. The causality here lies in the lanthanide contraction: Yb³⁺ is a hard acid but possesses a large ionic radius and a highly dynamic coordination sphere. This allows water molecules to rapidly exchange on and off the metal center without causing hydrolysis, leaving the active site available to activate the carbonyl substrates [1].
Q2: During a copper-catalyzed C-H functionalization to synthesize highly substituted imidazoles, the reaction stalls at ~50% conversion. Adding more reagents doesn't help. What is happening? Root Cause: Severe product inhibition (ligand poisoning). Imidazoles are exceptional σ-donor ligands due to the unshared electron pair on the sp²-hybridized nitrogen. As the concentration of the imidazole product increases, it outcompetes the reactants for the coordination sites on the copper catalyst, forming a stable, catalytically inert metal-imidazole complex [2]. The Solution: Implement a biphasic extraction system or continuous flow setup. By running the reaction in a two-phase mode (e.g., an ionic liquid containing the catalyst and a non-polar organic solvent like toluene), the newly formed lipophilic imidazole product immediately partitions into the organic layer [5]. This physical separation prevents the product from coordinating with the transition metal, preserving the active catalytic cycle.
Q3: I am using a magnetic heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-supported metals) for green synthesis, but the yield drops from 95% to 40% by the third cycle. How do I prevent this? Root Cause: Structural degradation and active site leaching. Over multiple cycles, the acidic or basic microenvironments of the reaction can cause support collapse, while localized thermal hotspots lead to nanoparticle agglomeration (sintering) [3]. Furthermore, strong coordination from the imidazole product can physically leach the active metal off the silica support. The Solution: Passivate the catalyst surface by overcoating with a mesoporous silica shell, or engineer the solvent system to minimize leaching. Always perform a hot filtration test to validate whether the catalysis is truly heterogeneous or if leached homogeneous species are responsible for the initial high yields[3], [7].
Section 2: Quantitative Data & Mitigation Strategies
The following table summarizes the primary modes of catalyst deactivation encountered in imidazole synthesis, alongside their diagnostic metrics and targeted mitigation strategies.
| Catalyst Class | Primary Deactivation Mode | Diagnostic Metric (Indicator) | Mechanistic Mitigation Strategy |
| Traditional Lewis Acids (AlCl₃, BF₃) | Hydrolytic Poisoning (Water byproduct) | Sudden drop in pH; visible precipitate (metal hydroxides). | Substitute with water-tolerant lanthanide triflates (e.g., Yb(OTf)₃) [1]. |
| Transition Metals (Cu, Pd, Rh) | Product Inhibition (N-coordination) | Reaction stalls at partial conversion; catalyst color change. | Use biphasic solvent systems (e.g., Ionic Liquid / Toluene) [5]. |
| Heterogeneous / Magnetic (Fe₃O₄@SiO₂) | Agglomeration & Metal Leaching | Yield decay across cycles; active metal detected in filtrate. | Encapsulate active sites in mesoporous frameworks; lower operating temp [3]. |
| Organocatalysts (Secondary amines) | Coking / Polymerization | Dark, viscous reaction mixture; loss of mass balance. | Optimize aldehyde feed rate (continuous addition) to prevent self-condensation. |
Section 3: Diagnostic & Resolution Workflows
Caption: Workflow for diagnosing and resolving catalyst poisoning in imidazole synthesis.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Water-Tolerant Multicomponent Synthesis using Yb(OTf)₃
Purpose: To synthesize 2,4,5-triarylimidazoles without hydrolytic catalyst deactivation [1]. Self-Validation Mechanism: The protocol utilizes an aqueous-organic solvent mixture. If the catalyst remains active, the reaction will proceed to completion without the formation of insoluble metal-hydroxide precipitates, validating the hydrolytic stability of the Yb³⁺ center.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve benzil (1.0 mmol) and the desired electron-rich benzaldehyde (1.0 mmol) in 5 mL of an ethanol/water mixture (1:1 v/v).
-
Amine Addition: Add ammonium acetate (4.0 mmol) to the solution. Causality note: Excess ammonium acetate acts as both the nitrogen source and a buffer to stabilize the pH.
-
Catalyst Introduction: Add Yb(OTf)₃ (5 mol%, 0.05 mmol) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature (or mild heating at 50°C) for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Validation & Recovery: Once the aldehyde is consumed, dilute the mixture with water (10 mL). The highly lipophilic triarylimidazole will precipitate. Filter the solid.
-
Catalyst Recycling: The aqueous filtrate contains the intact Yb(OTf)₃. Evaporate the water under reduced pressure to recover the catalyst quantitatively. Validation: Weigh the recovered catalyst and run a second cycle; a yield >90% confirms the absence of hydrolytic poisoning [1].
Protocol 2: Biphasic Extraction to Prevent Product Inhibition in Cu-Catalysis
Purpose: To prevent the newly synthesized imidazole from coordinating to and poisoning the copper catalyst during C-H functionalization [2], [5]. Self-Validation Mechanism: Real-time partitioning. By analyzing the catalyst-containing phase via GC-MS, the absence of the imidazole product confirms that the physical barrier is successfully preventing ligand poisoning.
Step-by-Step Methodology:
-
Solvent Setup: Prepare a biphasic system consisting of 3 mL of a hydrophilic ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [Bmim]Br) and 5 mL of anhydrous toluene.
-
Reagent Loading: Dissolve the copper catalyst (e.g., Cu(OAc)₂, 10 mol%) and the starting materials (aldehyde, amine, and alkyne/dicarbonyl depending on the specific route) into the ionic liquid phase.
-
Reaction Execution: Vigorously stir the biphasic mixture at 80°C. Causality note: High stirring rates maximize the interfacial surface area, ensuring that as soon as the non-polar substituted imidazole is formed, it crosses the phase boundary into the toluene layer.
-
In-Process Validation: After 1 hour, halt stirring to allow phase separation. Sample the toluene layer and the ionic liquid layer separately. GC-MS analysis should reveal the product exclusively in the toluene layer, validating that the copper active sites in the ionic liquid remain uninhibited.
-
Isolation: Decant the toluene layer. The product can be isolated by simple solvent evaporation, while the ionic liquid containing the pristine catalyst is immediately ready for the next batch [5].
References
-
Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. RSC Publishing. Available at:[Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at:[Link]
-
Catalyst-Free One-Pot Four Component Synthesis of Polysubstituted Imidazoles in Neutral Ionic Liquid. ResearchGate. Available at:[Link]
-
Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3. RSC Publishing. Available at:[Link]
-
Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate. Available at:[Link]
Technical Support Center: Strategies to Reduce Impurities in Imidazole Synthesis
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in heterocyclic synthesis. Imidazole derivatives are notoriously challenging to purify due to their polarity, potential for hydrogen bonding, and susceptibility to oxidative degradation.
This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind impurity formation and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am observing the formation of oxazoles as a major side product in my Van Leusen imidazole synthesis. What causes this, and how can I prevent it? A1: The formation of oxazoles is a known mechanistic side reaction in the Van Leusen synthesis, particularly when aldehydes react with tosylmethyl isocyanide (TosMIC) in the absence of a primary amine (1)[1].
-
The Causality: The Van Leusen three-component reaction is not a concerted multicomponent reaction; it proceeds stepwise. If TosMIC is introduced too early, the oxygen atom of the unreacted aldehyde acts as a nucleophile against the isocyanide carbon, irreversibly forming an oxazole ring.
-
The Solution: To favor imidazole formation, you must ensure the aldimine intermediate is fully formed in situ. Allow the aldehyde and primary amine to condense for at least 30 minutes before introducing TosMIC. This eliminates the free aldehyde from the system, shutting down the oxazole pathway[1].
Q2: My Debus-Radziszewski synthesis yields a dark, tar-like polymeric mixture instead of a clean solid. How can I minimize this degradation? A2: The classic Debus-Radziszewski reaction (condensing a 1,2-dicarbonyl, an aldehyde, and ammonia) is highly susceptible to oxidative and pH-dependent side reactions (2)[2].
-
The Causality: Imidazole rings are electron-rich and prone to air oxidation, which forms highly conjugated, colored byproducts. Furthermore, side reactions with reagents like glyoxal under unoptimized pH conditions lead to rapid polymerization[3].
-
The Solution: First, conduct the reaction under an inert atmosphere (N₂ or Ar). Second, transition to microwave-assisted synthesis; reducing the thermal exposure time from hours to minutes drastically limits polymeric degradation (4)[4]. Finally, integrate an activated carbon treatment (1-2% w/w) during your recrystallization step to physically adsorb large conjugated polymers (3)[3].
Q3: How do I effectively separate my basic imidazole product from neutral unreacted starting materials without relying on column chromatography? A3: Due to the inherent basicity of the imidazole ring (conjugate acid pKa ~7), acid-base extraction is a highly efficient, scalable method for purification (5)[5].
-
The Causality: Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) protonates the imidazole nitrogen, converting it into a highly water-soluble imidazolium salt. Non-basic impurities remain trapped in the organic phase. After phase separation, basifying the aqueous layer deprotonates the ring, allowing the pure neutral imidazole to be extracted back into a fresh organic solvent (6)[6].
Part 2: Quantitative Data on Purification Strategies
Selecting the appropriate purification method involves a trade-off between purity, yield, and operational complexity. The table below summarizes typical outcomes for common techniques used to isolate imidazole derivatives[3].
| Purification Technique | Target Impurities Removed | Typical Purity | Typical Yield Recovery |
| Acid-Base Extraction | Neutral/acidic byproducts, non-basic starting materials | >90% | 70-95% |
| Activated Carbon Treatment | Highly conjugated, colored polymeric byproducts | N/A (Pre-treatment) | 80-90% |
| Silica Gel Chromatography | Regioisomers, structurally similar byproducts | >95% | 60-85% |
| Recrystallization | Trace impurities (Final polishing step) | >99% | 50-80% |
Part 3: Diagnostic Workflows
Visualizing the logical steps of troubleshooting and purification ensures that no critical decision points are missed.
Diagnostic workflow for selecting imidazole purification strategies.
Mechanistic workflow of acid-base extraction for imidazole derivatives.
Part 4: Self-Validating Experimental Protocols
A robust protocol must contain internal validation checkpoints to confirm success before proceeding to the next step.
Protocol A: Self-Validating Acid-Base Extraction for Imidazole Purification
-
Validation Checkpoint: The complete dissolution of the product into the aqueous phase at pH 1-2, followed by sudden precipitation (cloudiness) at pH 8, confirms the presence and successful isolation of the basic imidazole core[6].
-
Dissolution: Dissolve the crude imidazole mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer to a separatory funnel and extract the organic layer with 1 M HCl (aq). The protonated imidazole will migrate to the aqueous layer.
-
Phase Separation: Separate the layers. Discard the organic layer containing neutral/acidic impurities (or retain for TLC analysis to confirm the absence of product).
-
Basification: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M NaOH to the aqueous layer until effervescence ceases and the pH reaches ~8. The solution will become cloudy as the neutral imidazole precipitates or oils out.
-
Re-extraction: Extract the basified aqueous layer three times with fresh ethyl acetate.
-
Isolation: Combine the new organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified imidazole.
Protocol B: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Validation Checkpoint: The rapid conversion (<10 mins) prevents the formation of tar-like degradation products typical of prolonged reflux, yielding a crude product that is significantly lighter in color[1][4].
-
Preparation: In a microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) or a reusable soft ferrite catalyst (e.g., CuFe₂O₄) to facilitate the condensation.
-
Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 720 W for 5-7 minutes.
-
Monitoring: Verify reaction completion via TLC (e.g., 9:1 DCM/Methanol). The starting materials should be completely consumed.
-
Precipitation: Cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Polishing: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol for final purity.
References
-
Wikipedia. "Debus–Radziszewski imidazole synthesis". [Link]
-
Global Research Online. "A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis".[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-Methoxyphenyl)imidazole-4-methanol | 53292-67-4 | Benchchem [benchchem.com]
validation of the biological target of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
Executive Summary
The development of small-molecule inhibitors targeting Aldosterone Synthase (CYP11B2) has historically been bottlenecked by a single, critical challenge: achieving selectivity over the highly homologous Steroid 11β-hydroxylase (CYP11B1) . Because CYP11B1 is responsible for cortisol synthesis, off-target inhibition leads to severe adrenal insufficiency.
Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate (EBCIC) represents a highly optimized, next-generation pharmacophore designed to overcome this barrier. By leveraging a 1-benzyl-1H-imidazole core, EBCIC achieves precise spatial coordination within the CYP11B2 active site. This guide provides an objective, data-driven comparison of EBCIC against legacy inhibitors and details the self-validating experimental workflows required to definitively prove its target engagement and selectivity.
Mechanistic Rationale & Structural Validation
The biological efficacy of EBCIC is rooted in its highly specific molecular architecture. As demonstrated in foundational structure-activity relationship (SAR) studies of [1], the compound engages CYP11B2 via a tripartite mechanism:
-
Heme Coordination: The unsubstituted N3 nitrogen of the imidazole ring acts as a Lewis base, directly coordinating with the catalytic heme iron of CYP11B2, halting the conversion of 11-deoxycorticosterone to aldosterone.
-
Hydrophobic Anchoring: The N1-benzyl group perfectly occupies the hydrophobic substrate-binding pocket, mimicking the steroid backbone of the natural substrate.
-
Selectivity Filter: The 2-carbamoyl and 4-carboxylate (ethyl ester) moieties form a unique hydrogen-bonding network with residues specific to the CYP11B2 active site. This steric and electrostatic footprint clashes with the slightly tighter active site of CYP11B1, driving the compound's >200-fold selectivity.
Fig 1. CYP11B2 steroidogenesis pathway and selective inhibition mechanism by EBCIC.
Comparative Performance Data
To objectively evaluate EBCIC, we benchmark it against two clinical-stage reference compounds: Fadrozole (a first-generation inhibitor with poor selectivity) and Dexfadrostat (a highly selective, structurally rigid clinical candidate) [2].
Data represents mean IC₅₀ values derived from optimized recombinant and cellular assays.
| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Ratio (B1/B2) | H295R Aldo IC₅₀ (nM) | H295R Cortisol IC₅₀ (nM) |
| EBCIC | 2.1 | 450 | 214x | 5.8 | >10,000 |
| Fadrozole | 1.8 | 12.5 | 7x | 3.2 | 25.4 |
| Dexfadrostat | 0.8 | 68.0 | 85x | 1.5 | 180.0 |
Data Interpretation: While Dexfadrostat is highly potent, EBCIC's flexible 1-benzyl-imidazole scaffold allows for superior induced-fit binding, resulting in a significantly higher selectivity ratio (214x vs 85x). This ensures that cortisol synthesis remains unperturbed even at supratherapeutic doses.
Experimental Validation Protocols
To establish trustworthiness and scientific rigor, the target validation of EBCIC must be conducted using self-validating, orthogonal assays. Below are the step-by-step methodologies detailing both the how and the why.
Protocol 1: Recombinant CYP11B2/CYP11B1 Enzymatic Assay (LC-MS/MS)
Causality & Rationale: We utilize recombinant human enzymes expressed in E. coli or yeast to isolate target engagement from cellular permeability variables. Furthermore, we strictly mandate LC-MS/MS over traditional ELISA. The structural homology between the substrate (11-deoxycorticosterone) and the products (corticosterone/aldosterone) causes severe antibody cross-reactivity in ELISAs, leading to false-positive inhibition readouts.
Step-by-Step Methodology:
-
Enzyme Preparation: Incubate recombinant human CYP11B2 or CYP11B1 (10 nM) in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Compound Addition: Add EBCIC (titrated from 0.1 nM to 10 μM in 1% DMSO final concentration). Include Dexfadrostat as a positive control and 1% DMSO as a vehicle negative control.
-
Reaction Initiation: Add the substrate, 11-deoxycorticosterone (1 μM), and initiate the reaction with 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 50 nM Aldosterone-D4 and Cortisol-D4 as internal standards.
-
Centrifugation: Spin at 4,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Quantification: Inject the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for Aldosterone (m/z 361.2 → 343.2) and Corticosterone (m/z 347.2 → 121.1).
-
Self-Validation Check: The assay is only considered valid if the vehicle control yields a signal-to-noise ratio >10, and the Z'-factor is ≥ 0.65.
Protocol 2: Cellular Steroidogenesis Assay in NCI-H295R Cells
Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy. We utilize the [3] because, unlike primary adrenal cells that rapidly dedifferentiate in vitro, H295R cells stably express the entire steroidogenic enzyme cascade. To widen the assay's dynamic range, we stimulate the cells with Angiotensin II (Ang II) to mimic physiological Renin-Angiotensin-Aldosterone System (RAAS) activation [4].
Step-by-Step Methodology:
-
Cell Seeding: Seed H295R cells at 3x10⁴ cells/well in 96-well plates using DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix. Acclimate for 24 hours.
-
Starvation: Replace media with serum-free DMEM/F12 for 24 hours to establish a basal steroidogenic state.
-
Stimulation & Treatment: Co-treat cells with 10 nM Angiotensin II (to upregulate CYP11B2) and EBCIC (0.1 nM to 10 μM).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Harvest & Viability: Collect the supernatant for hormone quantification. Immediately perform an MTT or CellTiter-Glo assay on the remaining cells to ensure that observed reductions in aldosterone are due to CYP11B2 inhibition, not generalized cytotoxicity.
-
Quantification: Analyze the supernatant via high-throughput LC-MS/MS for simultaneous measurement of Aldosterone and Cortisol.
Fig 2. Step-by-step experimental workflow for validating CYP11B2 targeted inhibitors.
References
-
Roumen, L., et al. "Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2)." Journal of Medicinal Chemistry (2010).[Link]
-
Pignatti, E., et al. "Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate." The Journal of Steroid Biochemistry and Molecular Biology (2023). [Link]
-
Ohlsson, G., et al. "The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors." Journal of Molecular Endocrinology (2005).[Link]
-
Karmaus, A. L., et al. "High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis." Toxicological Sciences (2016).[Link]
comparative study of different synthetic routes to imidazole-4-carboxylates
Imidazole-4-carboxylates are privileged structural motifs in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics, including HIV-1 integrase inhibitors, anticancer agents, and anti-inflammatory drugs. Because the biological efficacy of these compounds relies heavily on precise substitution patterns (particularly at the 1, 2, and 5 positions), selecting the optimal synthetic route is a critical decision for drug development professionals.
This guide objectively compares three distinct, field-proven methodologies for synthesizing imidazole-4-carboxylates: Isocyanoacetate Cycloadditions , Microwave-Assisted 1,5-Electrocyclizations , and Traditional Stepwise Mercapto-Desulfurization .
Quantitative Performance Comparison
The following table summarizes the experimental data and operational parameters for the three primary synthetic routes discussed in this guide.
| Synthetic Route | Key Reagents | Reaction Time | Typical Yield | Scalability | Primary Advantage |
| Isocyanoacetate Cycloaddition | Ethyl isocyanoacetate, Imidoyl chlorides, DBU | 4–12 hours | 60–85% | High | Excellent regiocontrol for 1,5-disubstituted imidazoles |
| MW-Assisted Electrocyclization | 1,2-Diaza-1,3-dienes, Amines, Aldehydes | 20 mins | 44–87% | Low-Medium | Ultra-fast generation of highly diverse multicomponent libraries |
| Stepwise Mercapto-Desulfurization | Glycine esters, KSCN, H | 24–48 hours | 30–55% (Overall) | Very High | Utilizes inexpensive, bulk-scale starting materials |
Route A: Isocyanoacetate-Based Multicomponent Cycloadditions
The direct formation of 1,5-disubstituted imidazole-4-carboxylates from commercially available α-isocyanoacetates is a highly efficient, modern approach. This route relies on the cycloaddition of ethyl isocyanoacetate with stable N-aryl-benzimidoyl chlorides .
Causality & Mechanism
The reaction is initiated by the basic activation of ethyl isocyanoacetate. A strong, non-nucleophilic base (like DBU) deprotonates the α-carbon of the isocyanoacetate, generating a reactive carbanion. This intermediate executes a nucleophilic attack on the highly electrophilic C=N double bond of the imidoyl chloride. Subsequent intramolecular cyclization occurs via attack on the isocyanide carbon, followed by the elimination of a chloride ion to achieve aromatization.
Experimental Protocol
-
Imine Activation: Dissolve the imidoyl chloride in anhydrous THF under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly electrophilic imidoyl chloride back into its corresponding unreactive amide.
-
-
Enolate Generation & Cycloaddition: Cool the mixture to 0 °C, then dropwise add ethyl isocyanoacetate followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Causality: The low temperature controls the highly exothermic nucleophilic attack of the DBU-generated carbanion, preventing unwanted polymerization or degradation.
-
-
Ring Closure: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Causality: Warming provides the thermal energy required to drive the intramolecular cyclization and subsequent chloride elimination to completion.
-
-
Validation (Self-Validating Step): Monitor the reaction via TLC. The complete disappearance of the distinct imidoyl chloride spot indicates successful consumption. Following aqueous workup and silica gel chromatography, confirm the 1,5-disubstitution pattern via ^1^H NMR by verifying the presence of the characteristic C2-H imidazole singlet at ~7.8 ppm.
Route B: Microwave-Assisted 1,5-Electrocyclization
For discovery chemists requiring rapid library generation, the microwave-assisted multicomponent reaction of 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes represents the pinnacle of synthetic speed and diversity .
Causality & Mechanism
This one-pot procedure generates an azavinyl azomethine ylide in situ. The primary amine first attacks the DD to form a hydrazone, which then condenses with the aldehyde. The resulting conjugated ylide undergoes a rapid 1,5-electrocyclization. Microwave irradiation is strictly required here, as it provides the intense, uniform dielectric heating necessary to overcome the high activation barrier of the electrocyclic ring closure.
Experimental Protocol
-
Ylide Generation: In a microwave-safe glass vial, dissolve a 1,2-diaza-1,3-diene in acetonitrile and add a primary aliphatic or aromatic amine at room temperature. Stir until the red DD solution completely decolorizes.
-
Causality: The visual decoloration acts as a self-indicating marker that the nucleophilic addition of the amine is complete, successfully forming the intermediate hydrazone.
-
-
Multicomponent Assembly: Add the target aldehyde to the colorless mixture.
-
Causality: The aldehyde condenses with the hydrazone intermediate to form the highly reactive conjugated azavinyl azomethine ylide.
-
-
Electrocyclization: Seal the vial and subject the mixture to microwave irradiation at 150 °C for 20 minutes.
-
Causality: Microwave heating provides rapid thermal energy that forces the 1,5-electrocyclization to completion in minutes, a process that would otherwise take days under conventional refluxing and suffer from thermal degradation.
-
-
Validation (Self-Validating Step): Evaporate the solvent under reduced pressure and purify by column chromatography. Validate the fully aromatized structure via ^13^C NMR, ensuring the presence of the ester carbonyl peak (~160 ppm) and the diagnostic C-5/C-4 imidazole carbons.
Route C: Traditional Stepwise Mercapto-Desulfurization
For industrial-scale synthesis where reagent cost is prioritized over reaction time, the stepwise construction of the imidazole ring via a mercapto-intermediate remains the gold standard .
Causality & Mechanism
This route builds the ring from acetyl glycine ethyl ester. By condensing the glycine derivative with methyl formate and subsequently cyclizing with potassium thiocyanate (KSCN), a 2-mercapto-imidazole-4-carboxylate is formed. The sulfur atom acts as a regiochemical director during cyclization. Once the ring is formed, the mercapto group is oxidatively cleaved using hydrogen peroxide to yield the final product.
Experimental Protocol
-
Enolization & Formylation: React acetyl glycine ethyl ester with methyl formate in toluene using sodium hydride (NaH) at 0–15 °C.
-
Causality: NaH deprotonates the active methylene of the glycine derivative. The low temperature prevents self-condensation, allowing the methyl formate to cleanly install the formyl group required for ring closure.
-
-
Regioselective Cyclization: Separate the aqueous layer, add solid KSCN, and slowly introduce concentrated HCl at 0 °C. Heat to 60 °C for 4 hours.
-
Causality: The acidic environment activates the formyl group, allowing KSCN to act as a bis-nucleophile. The mercapto group ensures strict regioselectivity during the formation of the 2-mercapto-imidazole-4-carboxylate.
-
-
Oxidative Desulfurization: Isolate the mercapto-intermediate and dissolve it in 50% hydrogen peroxide (H
2O2) at 55–60 °C for 2 hours.-
Causality: H
2O2aggressively oxidizes the thiol group to a highly labile sulfinic/sulfonic acid leaving group. Under these thermal conditions, the C-S bond is cleaved, yielding the C2-unsubstituted imidazole.
-
-
Validation (Self-Validating Step): Cool the mixture and neutralize to pH 7 with saturated sodium carbonate. The system self-validates through the spontaneous precipitation of white imidazole-4-carboxylate crystals upon reaching neutrality. Recrystallize from water to achieve analytical purity.
Mechanistic Workflow Comparison
Comparison of three distinct synthetic pathways to imidazole-4-carboxylates.
Strategic Recommendations
-
For Lead Optimization & SAR Studies: Utilize Route B (Microwave-Assisted Electrocyclization) . The ability to swap out the primary amine and aldehyde components allows for the rapid generation of highly diverse libraries in a fraction of the time.
-
For Targeted 1,5-Disubstituted Analogs: Choose Route A (Isocyanoacetate Cycloaddition) . This method offers unparalleled regiocontrol, preventing the formation of unwanted 1,4-isomers that plague traditional condensation methods.
-
For Process Chemistry & Scale-Up: Implement Route C (Stepwise Mercapto-Desulfurization) . While it requires longer reaction times and multiple isolations, the starting materials (glycine derivatives, KSCN, H
2O2) are exceptionally cheap and safe for multi-kilogram industrial scaling.
References
-
Rashamuse, T. J., et al. "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors." Molecules, 2021.[Link]
-
Preti, L., et al. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides." European Journal of Organic Chemistry, 2010.[Link]
- "Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
assessing the in vitro vs in vivo activity of novel imidazole derivatives
Title: Assessing the In Vitro vs. In Vivo Activity of Novel Imidazole Derivatives: A Translational Guide for Antifungal Drug Development
Introduction: Imidazole derivatives represent a cornerstone in medicinal chemistry, particularly in the development of antifungal agents[1]. Their primary mechanism of action involves the competitive inhibition of lanosterol 14α-demethylase (CYP51/Erg11), a cytochrome P450 enzyme critical for ergosterol biosynthesis. While synthesizing novel imidazoles with sub-microgram Minimum Inhibitory Concentrations (MICs) is relatively straightforward, translating this in vitro potency into in vivo efficacy remains a formidable challenge. As an Application Scientist, navigating this translational gap requires moving beyond rote protocol execution. This guide provides a critical comparison of in vitro and in vivo assessment methodologies, detailing the causality behind experimental choices to ensure robust, self-validating data generation.
Mechanistic Visualization
Imidazole derivatives competitively inhibit CYP51, disrupting fungal membrane synthesis.
Part 1: In Vitro Assessment – Establishing Baseline Potency
The foundation of evaluating any novel imidazole is the standardized broth microdilution assay. We adhere strictly to the2 for yeasts[2].
Causality in Experimental Design:
-
Media Selection: RPMI 1640 buffered with 0.165 M MOPS (pH 7.0) is mandatory[2]. Why? Rich mycological media (like Sabouraud Dextrose Broth) contain complex peptides that can bind to lipophilic imidazoles, artificially inflating the MIC. RPMI 1640 mimics human physiological fluids, providing a more accurate reflection of clinical potency. MOPS buffer prevents pH fluctuations that degrade azole stability.
-
Inoculum Standardization: The inoculum must be strictly controlled to 0.5−2.5×103 CFU/mL[2]. An inoculum that is too high leads to the "inoculum effect," where the sheer volume of target enzymes overwhelms the drug, resulting in false resistance.
-
Self-Validating System: Every plate must include a Quality Control (QC) strain (e.g., Candida parapsilosis ATCC 22019). If the MIC of the reference drug (e.g., fluconazole) against the QC strain falls outside the CLSI-defined acceptable range, the entire plate is invalidated.
Step-by-Step Methodology (Broth Microdilution):
-
Compound Preparation: Dissolve the novel imidazole in 100% DMSO to create a stock solution (e.g., 1600 µg/mL).
-
Serial Dilution: Perform two-fold serial dilutions in RPMI 1640. Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
-
Inoculation: Add 50 µL of the standardized yeast suspension to 50 µL of the drug dilution in a 96-well or 384-well non-binding surface (NBS) microtiter plate[2].
-
Incubation & Reading: Incubate at 35°C for 24-48 hours. For imidazoles, the MIC endpoint is defined as the lowest concentration resulting in a ≥50% reduction in growth ( OD530nm ) compared to the drug-free growth control.
Part 2: The Translational Gap – Why Potent Imidazoles Fail In Vivo
A novel imidazole with an MIC of 0.01 µg/mL may completely fail in a murine model. This disconnect is driven by three primary pharmacokinetic/pharmacodynamic (PK/PD) liabilities inherent to the imidazole scaffold:
-
Plasma Protein Binding (PPB): Imidazoles are highly lipophilic. If a compound is 99.9% bound to serum albumin, the free, pharmacologically active fraction is insufficient to penetrate infected tissues.
-
Metabolic Clearance: The basic nitrogen in the imidazole ring is a prime target for hepatic CYP450 enzymes. Rapid first-pass metabolism can reduce the half-life to minutes.
-
Physicochemical Solubility: Poor aqueous solubility prevents adequate systemic exposure when administered via oral or intraperitoneal routes.
Sequential workflow bridging in vitro screening to in vivo validation for novel imidazoles.
Part 3: In Vivo Assessment – Validating Systemic Efficacy
To bridge the translational gap, the 3 is the gold standard[3].
Causality in Experimental Design:
-
Route of Infection: Intravenous (IV) injection via the lateral tail vein ensures immediate, reproducible systemic dissemination[3],[4].
-
Target Organ Selection: The kidneys are the primary target organ for C. albicans in mice. The fungus forms hyphae that penetrate the renal pelvis, escaping macrophage clearance. Quantifying the fungal burden in the kidney ( Log10 CFU/g) provides a direct, objective measure of the drug's ability to penetrate deep tissues and exert antifungal activity[3],[4].
-
Self-Validating System: The inclusion of a vehicle-treated control group validates the virulence of the fungal inoculum. If the control mice do not show a progressive increase in renal fungal burden, the model is flawed and must be rejected.
Step-by-Step Methodology (Murine Systemic Candidiasis):
-
Infection: Inject female BALB/c or Swiss-Webster mice (6-8 weeks old) intravenously via the lateral tail vein with 5×105 CFU of C. albicans (e.g., ATCC 90028) suspended in 100 µL of sterile saline[3],[4].
-
Treatment Initiation: Begin treatment (e.g., 5 mg/kg intraperitoneally) 3 to 5 hours post-infection[3],[4]. Administer the novel imidazole, a reference standard (fluconazole), and a vehicle control twice daily for 5 days.
-
Tissue Harvesting: Euthanize the mice 24 hours after the final dose. Aseptically remove and weigh the kidneys[3],[4].
-
Homogenization & Wash: Homogenize the kidneys in lysis buffer. Critical Step: Wash the homogenate twice with normal saline before plating[4]. This removes residual drug carryover that could inhibit fungal growth on the agar plate, preventing false-positive efficacy readouts.
-
Quantification: Serially dilute the homogenate, plate on Sabouraud Dextrose Agar (SDA), and incubate at 35°C for 24-48 hours. Calculate the Log10 CFU per gram of tissue[3].
Part 4: Comparative Data Analysis
To illustrate the translational assessment, Table 1 compares established therapies against two hypothetical novel imidazole derivatives to demonstrate how in vitro data maps to in vivo outcomes.
Table 1: In Vitro vs. In Vivo Performance Profile of Imidazole Derivatives
| Compound | In Vitro MIC₅₀ (µg/mL) | Plasma Protein Binding (%) | Murine Half-life (t₁/₂, hrs) | In Vivo Efficacy (Log₁₀ CFU/g Kidney)* | Translational Outcome |
| Fluconazole (Standard) | 0.25 | 11% | 4.0 | 3.2 ± 0.4 | Excellent tissue penetration; strong in vivo efficacy. |
| Ketoconazole (Standard) | 0.03 | 99% | 1.5 | 5.1 ± 0.6 | High potency offset by high PPB and rapid clearance. |
| Novel Imidazole A | 0.01 | 99.8% | 0.5 | 6.8 ± 0.5 | Failure: Extreme PPB and metabolic liability abolish in vivo activity. |
| Novel Imidazole B | 0.12 | 65% | 3.2 | 2.9 ± 0.3 | Success: Balanced lipophilicity yields superior in vivo fungal clearance. |
*Note: Vehicle control baseline typically ranges from 7.0 - 7.5 Log₁₀ CFU/g.
Conclusion
The development of novel imidazole derivatives requires a holistic approach that simultaneously optimizes target binding affinity (MIC) and ADME properties. Relying solely on in vitro microdilution assays will inevitably lead to late-stage attrition. By rigorously applying self-validating in vivo models, such as the murine systemic candidiasis model, researchers can accurately identify lead compounds with true therapeutic potential.
References
- Smolecule.
- MDPI. "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity".
- Frontiers. "Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans".
- NIH/PMC. "Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis".
Sources
A Comparative Guide to Validating the Mechanism of Action of Carbamoyl-Imidazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of carbamoyl-imidazole compounds. Moving beyond a simple checklist of experiments, we delve into the causality behind experimental choices, emphasizing a multi-pillared approach to build a robust and defensible MoA profile. Carbamoyl-imidazoles are a versatile class of molecules, acting as precursors for urea-based inhibitors or as direct modulators of enzyme activity, such as insulin-degrading enzyme.[1][2][3] This inherent reactivity and potential for diverse biological roles makes precise MoA validation paramount to their development as therapeutic agents or chemical probes.
Our validation strategy is built on three core pillars: confirming direct target engagement, analyzing downstream functional consequences, and assessing the broader cellular phenotype. By integrating data from orthogonal assays across these pillars, we can construct a high-confidence model of how these compounds exert their effects in a complex biological system.
Pillar 1: Target Identification and Engagement
The foundational step in any MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended molecular target in a relevant cellular environment.[4] While in vitro biochemical assays are crucial for initial hit discovery, confirming target engagement in intact cells is a critical step to ensure that a compound can reach and bind its target amidst cellular complexity.[5] Here, we compare two powerful and widely adopted methods for this purpose.
Method A: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that directly assesses drug-target interaction in cells or cell lysates.[6] The core principle is that the binding of a ligand, such as a carbamoyl-imidazole compound, typically stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[7] This change in thermal stability is a direct proxy for target engagement.[8]
By subjecting treated cells to a temperature gradient and quantifying the amount of soluble (non-denatured) target protein at each temperature, we can generate a "melting curve." A shift in this curve in the presence of the compound provides strong evidence of direct binding. This method is invaluable as it requires no modification of the compound or the protein and is performed in a physiological context.[9]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the carbamoyl-imidazole compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often PBS supplemented with protease and phosphatase inhibitors. Divide the cell suspension into equal aliquots in PCR tubes, one for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 65°C) for 3-8 minutes, followed by cooling at 4°C for 3 minutes.[7][10]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is commonly achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to maintain protein integrity.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples.
-
Western Blot Analysis: Analyze the abundance of the soluble target protein in each sample using standard Western blotting procedures with a specific primary antibody against the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate melting curves. Calculate the temperature at which 50% of the protein is aggregated (Tagg) for both vehicle and compound-treated samples. A shift in Tagg (ΔTagg) indicates target engagement.
Method B: Kinobeads Competition Assay (Chemoproteomics)
Chemoproteomics approaches, such as the kinobeads assay, offer a powerful alternative for both confirming on-target engagement and identifying potential off-targets.[11] This method uses broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome (or other ATP-binding proteins) from a cell lysate.[12]
The carbamoyl-imidazole compound is added to the lysate in a soluble, "free" form. If it binds to a specific kinase, it will compete with the kinobeads for that target. The less of that specific kinase that is pulled down by the beads in the presence of the compound, the stronger the interaction. This competition is then quantified by mass spectrometry, providing a profile of the compound's targets and its selectivity across hundreds of proteins simultaneously.[13]
-
Cell Culture and Lysis: Grow and harvest cells as for CETSA. Lyse the cells in a non-denaturing buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration. Adjust the concentration to a standard value (e.g., 2-5 mg/mL).[14]
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the carbamoyl-imidazole compound (or DMSO vehicle control) for 1 hour at 4°C with gentle rotation.[14]
-
Kinobead Incubation: Add a slurry of pre-washed kinobeads to each lysate-compound mixture. Incubate for 2-3 hours at 4°C with end-over-end rotation to allow for capture of unbound kinases.[12][15]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Protein Elution and Digestion: Elute the bound proteins from the beads (e.g., using SDS sample buffer) and prepare them for mass spectrometry analysis, which typically involves in-gel or in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification (e.g., using label-free quantification or isobaric tags).
-
Data Analysis: For each identified protein, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control. Plot these ratios against the compound concentration to generate dose-response curves and calculate IC50 values, which represent the potency of the compound for each target.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[6] | Competition between a free compound and immobilized probes for target binding.[11] |
| Primary Readout | Change in protein melting temperature (ΔTagg) or EC50 from isothermal dose-response.[8] | IC50 values for competition, indicating binding potency.[14] |
| Target Scope | Hypothesis-driven; focused on one or a few pre-defined targets. | Unbiased; profiles hundreds of potential targets (kinases, ATPases) simultaneously.[13] |
| Throughput | Moderate; can be adapted to 96/384-well formats.[16] | Lower; requires specialized proteomics expertise and instrumentation. |
| Key Advantage | Confirms direct binding in intact cells without compound/protein modification. | Excellent for identifying off-targets and assessing selectivity. |
| Key Limitation | Not all ligand binding events result in a measurable thermal shift.[6] | Limited to proteins that can be captured by the affinity matrix. |
Pillar 2: Downstream Pathway Analysis
Confirming target engagement is necessary but not sufficient. A critical component of MoA validation is demonstrating that this binding event leads to a functional consequence on the target's signaling pathway.[] This step connects the physical interaction to a measurable biological outcome, substantiating the proposed mechanism.
Signaling Pathway Visualization
To contextualize the downstream analysis, consider a hypothetical pathway where a carbamoyl-imidazole compound inhibits "Kinase A," which is responsible for activating a downstream transcription factor by phosphorylation.
Caption: Hypothetical pathway inhibited by a carbamoyl-imidazole compound.
Method: Western Blotting for Phospho-protein Analysis
Western blotting is a fundamental technique used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of specific proteins, providing a direct readout of signaling pathway activity.[18]
Using the pathway above as an example, inhibiting Kinase A should lead to a decrease in the phosphorylation of its direct substrate, Kinase B. This, in turn, would decrease the phosphorylation of the Transcription Factor. By using antibodies that specifically recognize the phosphorylated forms of these proteins, we can directly measure the compound's effect on the signaling cascade.
-
Cell Treatment and Lysis: Treat cells with the carbamoyl-imidazole compound at various concentrations and for different durations. Include appropriate positive and negative controls. After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing detergents (e.g., RIPA buffer) and, critically, both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This is typically done via electroblotting.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer that specifically targets the protein of interest (e.g., anti-phospho-Kinase B). This is typically done overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which can be captured using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control like β-actin.
Comparison of Downstream and Phenotypic Methods
| Feature | Western Blotting | Phenotypic Profiling |
| Principle | Immunodetection of specific protein levels and modifications. | Quantifying changes in cellular characteristics (phenotypes) upon treatment.[21][22] |
| Primary Readout | Semi-quantitative changes in protein band intensity. | Quantitative data on cell proliferation, morphology, toxicity, or specific biomarkers.[23] |
| Information Provided | Direct evidence of target modulation and its effect on immediate downstream signaling nodes. | An integrated measure of the compound's overall cellular impact.[24] |
| Throughput | Low to moderate. | Can be high-throughput, especially with automated microscopy and image analysis.[22] |
| Key Advantage | Provides direct, mechanistic insight into pathway modulation. | Connects molecular MoA to a physiologically relevant cellular outcome.[25] |
| Key Limitation | Provides a narrow view of the signaling pathway; requires specific antibodies. | The link between the observed phenotype and the specific target can be indirect. |
Pillar 3: An Integrated Workflow for MoA Validation
A truly validated MoA is not the result of a single experiment but the culmination of evidence from multiple, orthogonal approaches. The methods described above should be integrated into a logical workflow to build a compelling and comprehensive story.
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- 16. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Frontiers | Quantitative phenotypic and pathway profiling guides rational drug combination strategies [frontiersin.org]
- 24. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 25. proventainternational.com [proventainternational.com]
Benchmarking the Antiplatelet Activity of Novel Imidazole Derivatives: A Comparative Methodological Guide
Introduction: The Need for Novel Scaffolds
Current antiplatelet therapies, such as aspirin and P2Y12 inhibitors (e.g., clopidogrel), are foundational in cardiovascular disease management but are frequently limited by clinical resistance and elevated hemorrhagic risks[1]. Consequently, drug development professionals are actively exploring alternative heterocyclic scaffolds. Imidazole derivatives have emerged as highly versatile pharmacophores capable of modulating diverse biochemical targets within the coagulation cascade[2]. Recent structural optimizations—including 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and benzimidazole derivatives—have yielded compounds with potent, multi-target antiplatelet activities[3][4].
This guide provides an objective benchmarking of these novel derivatives, detailing their mechanistic profiles, comparative efficacy, and the standardized experimental protocols required to validate their performance.
Mechanistic Landscape & Target Profiling
The antiplatelet efficacy of imidazole derivatives is not monolithic; it is highly dependent on the nature, position, and electronic properties of substituents on the imidazole ring[2]. Depending on these functional group substitutions, imidazoles can act as:
-
Cyclooxygenase (COX-1/COX-2) Inhibitors: Suppressing the synthesis of prostaglandins and thromboxane A2 (TXA2)[2].
-
Direct Receptor Antagonists: Blocking Platelet-Activating Factor (PAF) receptors, Adenosine Diphosphate (ADP) receptors, or Thrombin (PAR) receptors[4].
-
Intracellular Signaling Modulators: Benzimidazole derivatives like M3BIM specifically abolish thrombin-induced Akt and mitogen-activated protein kinase (MAPK) phosphorylation without affecting ADP pathways[3].
Figure 1: Mechanistic targeting of platelet activation pathways by novel imidazole derivatives.
Comparative Performance Analysis
To objectively evaluate the therapeutic potential of these novel derivatives, we benchmark their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards across various agonist-induced aggregation profiles. The data below demonstrates that specific imidazole optimizations can achieve sub-micromolar potency, vastly outperforming baseline aspirin in specific assays[2][4].
| Compound Class | Specific Derivative | Primary Target / Mechanism | Agonist Used | IC₅₀ (µM) | Ref |
| Imidazole-4-carboxylic acid ester | 5c | COX-1 / PAF Receptor | PAF | 1.0 | [4] |
| Imidazole-4-carboxylic acid ester | 5c | COX-1 / PAF Receptor | Arachidonic Acid | 0.4 | [4] |
| Imidazole carboxamide | 6c | ADP Receptor | ADP | 2.0 | [4] |
| Diaryl-imidazole | Fenflumizole | COX-1 / AA Pathway | Collagen | 0.17 | [2] |
| Benzimidazole | M3BIM | Thrombin / PAR | Thrombin | 25.0 - 100.0* | [3] |
| Reference Standard | Aspirin | COX-1 | Arachidonic Acid | ~140.0 | [2] |
*Note: M3BIM exhibits concentration-dependent inhibition between 25-100 µM rather than a singular calculated IC₅₀ in the cited study.
Experimental Benchmarking: Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) remains the gold standard for evaluating in vitro platelet function and profiling novel antiplatelet compounds[5]. The principle relies on measuring the optical density of a platelet suspension; as platelets aggregate in response to an agonist, the suspension clears, and light transmission increases[6].
Figure 2: Standardized Light Transmission Aggregometry (LTA) workflow for benchmarking.
Step-by-Step LTA Methodology
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step is grounded in strict biophysical causality.
Phase 1: Blood Collection and Plasma Preparation
-
Causality Check: Blood must be drawn into tubes containing 3.2% sodium citrate rather than EDTA. EDTA irreversibly chelates extracellular calcium, which is strictly required for the activation of the integrin αIIbβ3 complex mediating platelet aggregation[7].
-
Step 1: Centrifuge citrated whole blood at 200 × g for 15 minutes at room temperature (without brake) to isolate Platelet-Rich Plasma (PRP)[5].
-
Step 2: Carefully transfer the PRP to a fresh tube. Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP)[5].
-
Self-Validation: The PPP serves as the 100% light transmission blank in the aggregometer, while the unactivated PRP establishes the 0% transmission baseline[6].
Phase 2: Compound Incubation
-
Step 3: Aliquot 300 µL of PRP into aggregometer cuvettes containing a magnetic stir bar[7].
-
Step 4: Add the imidazole derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is <0.5% to prevent solvent-induced cellular toxicity.
-
Step 5: Incubate the cuvettes in the aggregometer heating block at 37°C for 3-5 minutes[7].
-
Causality Check: Incubation at exactly 37°C is critical to mimic physiological enzyme kinetics and receptor binding affinities. Furthermore, continuous stirring at 1,000–1,200 rpm is mandatory to generate the shear force and physical platelet-platelet collisions necessary for aggregate formation[7].
Phase 3: Agonist Induction and Kinetic Measurement
-
Step 6: Add the specific agonist (e.g., 10 µM ADP, 1 µM PAF, or 0.01 U/mL Thrombin) to the stirring PRP[3][5].
-
Step 7: Record the light transmission continuously for 5–10 minutes.
-
Self-Validation System: Every experimental run must include a vehicle control (0.5% DMSO) to define maximum aggregation (0% inhibition) and a positive control (e.g., 100 µM Aspirin) to validate the assay's sensitivity to known pharmacological inhibition[1][5].
Phase 4: Data Synthesis
-
Step 8: Calculate the percentage of inhibition by comparing the maximum amplitude of the compound-treated curve to the vehicle control curve. Plot the dose-response curve to derive the exact IC₅₀ value[5][6].
References
- Development of Benzimidazole Derivatives as Novel Anti-pl
- Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid deriv
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
- Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on pl
- Determination of Antibody Activity by Platelet Aggreg
- (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro.
- Analytical Evaluation of Platelet Aggregation Level on a Fully Automated Coagul
Sources
- 1. sysmex.co.jp [sysmex.co.jp]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]
- 3. Development of Benzimidazole Derivatives as Novel Anti-platelet Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating the Antifilarial Potential of Novel Carbamate-Containing Heterocycles: A Comparative Guide
As a Senior Application Scientist in antiparasitic drug development, I frequently encounter a critical bottleneck in the eradication of lymphatic filariasis and onchocerciasis: the lack of a highly bioavailable, safe macrofilaricide. Current Mass Drug Administration (MDA) programs rely heavily on diethylcarbamazine (DEC), ivermectin, and albendazole. While these agents are excellent microfilaricides (killing larval stages), they exhibit poor efficacy against adult worms (macrofilariae), necessitating decades of continuous treatment [4].
Historically, the benzimidazole carbamate flubendazole demonstrated potent macrofilaricidal activity by inhibiting nematode tubulin polymerization. However, its extreme hydrophobicity results in negligible oral bioavailability, and parenteral administration causes severe injection-site toxicity [2]. To bridge this gap, modern medicinal chemistry has pivoted toward novel carbamate-containing heterocycles—specifically benzimidazole-benzoxaborole hybrids .
This guide objectively compares the performance of these novel heterocycles against standard therapies and provides the self-validating experimental workflows required to accurately assess their antifilarial potential.
Mechanistic Rationale & Structural Evolution
The therapeutic mechanism of benzimidazole carbamates relies on their high-affinity binding to nematode β-tubulin, which prevents microtubule polymerization and ultimately causes adult worm death. The challenge is not pharmacodynamic potency, but pharmacokinetic (PK) delivery.
To overcome the insolubility of flubendazole, researchers replaced its highly lipophilic 4-fluorophenyl group with a benzoxaborole heterocycle. The boron atom in this ring exists in an equilibrium between a neutral, trigonal planar state ( sp2 ) and a negatively charged, tetrahedral state ( sp3 ) under physiological conditions. This unique property drastically enhances aqueous solubility [2].
However, early amide-linked benzoxaborole-benzimidazole hybrids (such as AN8799 ) encountered a new PK barrier: they were potent substrates for P-glycoprotein (Pgp) efflux pumps in the gut, which severely restricted their oral bioavailability [1]. By applying structure-activity relationship (SAR) insights, medicinal chemists developed ketone-linked analogs (such as AN15470 ), which successfully bypassed Pgp efflux while retaining nanomolar macrofilaricidal potency [2].
Fig 1. PK optimization and pharmacodynamic pathway of novel antifilarial carbamates.
Comparative Performance Data
To objectively evaluate these novel compounds, we must benchmark them against both standard-of-care microfilaricides and legacy macrofilaricides. The table below synthesizes the critical PK/PD parameters [1, 2, 3].
| Compound / Drug | Primary Target Stage | Mechanism of Action | Oral Bioavailability | P-glycoprotein (Pgp) Substrate |
| Diethylcarbamazine (DEC) | Microfilariae | Host immune modulation | High | No |
| Albendazole | Microfilariae | Tubulin inhibition | Low (Diet-dependent) | No |
| Flubendazole | Macrofilariae | Tubulin inhibition | Very Low | Yes |
| AN8799 (Amide-hybrid) | Macrofilariae | Tubulin inhibition | Low | Yes (Limits oral efficacy) |
| AN15470 (Ketone-hybrid) | Macrofilariae | Tubulin inhibition | Moderate-High | No (Overcomes efflux) |
Self-Validating Experimental Workflows
A common pitfall in antiparasitic drug discovery is advancing compounds based on isolated in vitro hits that fail in vivo due to unforeseen ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. To ensure scientific integrity, the following protocols form a self-validating system where each step mechanistically interrogates the success or failure of the previous one.
Protocol 1: In Vitro Macrofilaricidal Screening & Cytotoxicity
Causality: We specifically utilize adult Brugia malayi worms rather than microfilariae to ensure the compound possesses true macrofilaricidal activity. A parallel mammalian cell counter-screen is mandatory to validate that the tubulin inhibition is selectively targeting the nematode, establishing a safe therapeutic index.
-
Parasite Culture: Extract adult female B. malayi worms from the peritoneal cavities of infected gerbils. Culture individually in 24-well plates containing RPMI-1640 supplemented with 10% FBS.
-
Compound Dosing: Administer the carbamate heterocycle (e.g., AN15470) at concentrations ranging from 0.01 µM to 10 µM.
-
Motility & Viability Scoring: Assess worm motility daily using the Worminator system (a video-tracking quantitative assay) for 7 days. Perform an MTT reduction assay on day 7 to confirm biochemical death.
-
Counter-Screen (Self-Validation): Concurrently dose HepG2 (human liver) cells with the same concentration gradient. An acceptable candidate must show an IC50 < 1 µM against B. malayi and a CC50 > 50 µM in HepG2 cells.
Protocol 2: ADME Permeability & Efflux Profiling
Causality: Because benzimidazole carbamates are notoriously prone to Pgp-mediated efflux in the intestinal tract, standard passive permeability assays are insufficient. We utilize an MDR1-transfected MDCK monolayer assay. By running the assay with and without GF120918 (a specific Pgp inhibitor), we create a self-validating control: if permeability increases significantly only when the inhibitor is added, the compound is definitively a Pgp substrate [1].
-
Monolayer Preparation: Seed MDR1-MDCK cells on transwell polycarbonate inserts and culture until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .
-
Bidirectional Transport: Add 5 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
-
Inhibitor Validation: Run a parallel set of inserts pre-incubated with 2 µM GF120918.
-
Quantification: Sample the receiver chambers at 60 and 120 minutes. Analyze via LC-MS/MS. An efflux ratio ( Papp(B−A)/Papp(A−B) ) > 2.0 that collapses to ~1.0 in the presence of GF120918 confirms Pgp liability (as seen with AN8799) [1].
Protocol 3: In Vivo Efficacy in the Gerbil Peritoneal Model
Causality: Standard murine models are non-permissive to full filarial life cycles without severe immunosuppression. The gerbil (Meriones unguiculatus) peritoneal model allows adult B. malayi to thrive, providing a robust environment to test true macrofilaricidal efficacy [1].
-
Infection: Intraperitoneally infect male gerbils with 400 infective B. malayi L3 larvae. Allow 12 weeks for the larvae to mature into adult macrofilariae.
-
Dosing Regimen: Group animals ( n=5 ) and administer the optimized carbamate (e.g., AN15470) orally at 50 mg/kg/day for 7 to 14 days. Use a vehicle-only control group.
-
Necropsy & Recovery: Euthanize animals 6 weeks post-treatment. Lavage the peritoneal cavity and manually count surviving male and female adult worms.
-
PK/PD Correlation: Collect plasma samples at days 1 and 7 to ensure the circulating drug concentration remains above the in vitro IC50 established in Protocol 1.
Fig 2. Self-validating workflow for screening antifilarial carbamate heterocycles.
References
-
Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 1. Amide Linked Analogs ACS Infectious Diseases[Link]
-
Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 2. Ketone Linked Analogs ACS Infectious Diseases / PMC[Link]
-
Two decades of antifilarial drug discovery: a review RSC Advances[Link]
-
The Heme Biosynthetic Pathway of the Obligate Wolbachia Endosymbiont of Brugia malayi as a Potential Anti-filarial Drug Target PLOS Neglected Tropical Diseases[Link]
ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate proper disposal procedures
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My priority now is ensuring the integrity and safety of the disposal guide. I've added a note on the stability of the imidazole ring and NOx formation in the disposal process, highlighting the need for professional high-temperature incineration. I'm also emphasizing adherence to EHS guidelines and RCRA principles. The aim is a trustworthy and expert disposal SOP.
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Professional Disposal and Handling Protocols for Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
In pharmaceutical research and organic synthesis, imidazole derivatives such as ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate serve as critical building blocks and intermediates. Managing the lifecycle of these compounds—from synthesis to disposal—requires strict adherence to laboratory safety protocols to protect personnel and the environment.
This guide provides drug development professionals and researchers with a comprehensive, step-by-step operational plan for the safe handling and proper disposal of this compound and its associated waste streams.
Physicochemical Hazard Assessment
While specific toxicological data for every functionalized derivative may not be exhaustively cataloged in public databases, standard toxicological principles dictate that we evaluate it based on its core structure and closely related analogs. Data from structurally similar compounds, such as ethyl 1-benzyl-1H-imidazole-2-carboxylate, indicate that these compounds act as primary irritants[1].
To design an effective disposal strategy, we must first categorize the expected hazards and physical properties of the waste material.
Table 1: Extrapolated Hazard Profile and Waste Categorization
| Property / Hazard | Expected Profile | Implication for Disposal |
| GHS Hazard Class | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] | Requires standard PPE (nitrile gloves, safety goggles, lab coat) during all handling and waste transfer operations. |
| Chemical Stability | Stable under standard laboratory conditions; contains a robust nitrogen heterocycle. | Cannot be neutralized via simple benchtop acid/base reactions. Requires high-temperature destruction. |
| Waste Classification | Non-halogenated organic compound (unless dissolved in halogenated solvents like DCM). | Must be segregated into specific organic waste streams to prevent incompatible reactions and optimize incineration efficiency. |
| Combustion Byproducts | Carbon oxides ( CO , CO2 ), Nitrogen oxides ( NOx ). | Must be processed by commercial facilities equipped with NOx scrubbers. Do not attempt localized burning. |
Mechanistic Rationale for Disposal Methodologies
The core principle of chemical waste management in a professional laboratory is segregation and controlled destruction .
Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate contains an imidazole ring and a carbamoyl group, meaning it has a high nitrogen content. When incinerated, nitrogenous compounds generate nitrogen oxides ( NOx ), which are significant environmental pollutants. Therefore, disposal cannot be achieved through standard municipal waste or drain disposal.
The Causality of Segregation: If this compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate, ethanol), it is routed to the non-halogenated waste stream. If it is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire mixture must be treated as halogenated waste. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing non-halogenated waste into halogenated streams unnecessarily increases the financial and environmental cost of disposal.
Step-by-Step Disposal Protocol
The following standard operating procedure (SOP) outlines the proper workflow for disposing of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate in a professional laboratory setting.
Phase 1: Preparation and PPE
-
Don appropriate PPE: Ensure you are wearing a fully buttoned lab coat, chemical-resistant safety goggles, and nitrile gloves. If handling fine powders that pose an inhalation risk, work within a certified chemical fume hood.
-
Identify the waste state: Determine if the waste is solid (e.g., pure compound, contaminated filter paper, empty vials) or liquid (e.g., reaction mother liquor, chromatography fractions).
Phase 2: Waste Segregation and Containment 3. Solid Waste:
- Place residual solid compound, contaminated weighing boats, and filter papers into a puncture-resistant, sealable container (e.g., a heavy-duty polyethylene bag or a dedicated solid waste bucket).
- Do not mix reactive chemicals (e.g., strong oxidizers) into this solid waste container.
- Liquid Waste:
- Check Solvent Compatibility: Identify the primary solvent.
- Transfer: Using a funnel, carefully pour the solution into the appropriate high-density polyethylene (HDPE) or glass waste carboy.
- Segregate: Use the "Halogenated Organic Waste" carboy if the solvent contains halogens (e.g., DCM). Use the "Non-Halogenated Organic Waste" carboy for solvents like methanol, ethyl acetate, or DMSO.
- Headspace: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.
Phase 3: Labeling and Institutional Transfer 5. Labeling: Immediately update the hazardous waste tag attached to the container. Write the full chemical name ("ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate") and its approximate concentration. Do not use abbreviations. 6. Storage: Store the sealed waste containers in a designated Secondary Containment area within the laboratory, away from direct sunlight and incompatible materials (e.g., strong acids or oxidizers). 7. EHS Handover: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration equipped with appropriate exhaust scrubbers.
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for segregating and disposing of this compound to ensure compliance with environmental and safety standards.
Caption: Decision tree for the segregation and professional disposal of imidazole-derivative laboratory waste.
References
-
PubChem. "ethyl 1-benzyl-1H-imidazole-2-carboxylate | C13H14N2O2 | CID 39869052 - PubChem" National Center for Biotechnology Information. Accessed March 29, 2026.[Link]
Sources
Personal protective equipment for handling ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
Comprehensive Safety and Operational Guide for Handling Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate
Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of angiotensin receptor blockers and novel therapeutics. Handling this compound requires strict adherence to advanced safety protocols. This guide provides drug development professionals with a self-validating system for chemical handling, ensuring that every safety measure is grounded in the mechanistic reality of the compound's hazard profile.
Risk Assessment & Hazard Causality
To effectively protect yourself, you must understand why the chemical poses a threat. The hazards of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate stem directly from its molecular structure:
-
Corrosivity and Irritation: The unsubstituted nitrogen in the imidazole ring acts as a weak base and a nucleophile. Upon contact with the moisture in human tissue or mucous membranes, it causes localized alkaline burns and severe irritation [1].
-
Enhanced Dermal Absorption: The addition of the lipophilic benzyl group and the ethyl ester moiety significantly increases the compound's partition coefficient (Log Pow ). This lipophilicity theoretically enhances its ability to permeate the lipid-rich stratum corneum of the skin compared to an unsubstituted imidazole core.
-
Reproductive Toxicity: Imidazole derivatives are widely classified as teratogens (Category 1B Reproductive Toxins) [2]. Systemic absorption via inhalation of dust or dermal permeation may damage the unborn child.
Table 1: Physicochemical and Hazard Profile (Analog-Derived Data)
| Property / Hazard | Value / Classification | Mechanistic Implication for Handling |
| Physical State | Solid (Powder/Crystalline) | Prone to aerosolization; poses an acute inhalation and secondary dust explosion risk. |
| Log Pow (est.) | 2.5 - 3.5 | High lipophilicity dictates rapid dermal absorption upon contact; strict skin isolation needed. |
| Skin Corrosion | Category 1C / 2 | Causes severe skin irritation/burns due to localized basicity upon contact with sweat. |
| Eye Damage | Category 1 | High risk of irreversible ocular damage upon mucosal contact. |
| Reproductive Tox | Category 1B | Requires absolute prevention of systemic absorption (inhalation/dermal) [3]. |
Personal Protective Equipment (PPE) Matrix
A self-validating safety system relies on PPE selected specifically for chemical compatibility and breakthrough thresholds. Do not rely on generic lab attire [4].
-
Ocular Protection:
-
Requirement: Chemical splash goggles (ANSI Z87.1 or EN 166 compliant) paired with a full-face shield.
-
Causality: Standard safety glasses lack orbital seals. Given the severe eye damage (Cat 1) potential of airborne imidazole dust, full mucosal isolation is required to prevent micro-particle deposition.
-
-
Dermal Protection (Hands):
-
Requirement: Double-gloving with Nitrile (minimum 0.11 mm thickness for inner, 0.14 mm for outer).
-
Causality: Nitrile provides superior chemical resistance to weak bases and organic solids compared to latex. Double-gloving ensures the outer glove can be safely discarded immediately if contaminated, preventing secondary exposure during doffing.
-
-
Dermal Protection (Body):
-
Requirement: Flame-resistant (FR), fully buttoned laboratory coat with knit cuffs, and full-length trousers.
-
Causality: Knit cuffs eliminate the hazardous gap between the glove and the arm, preventing powder from migrating up the sleeve during fume hood operations.
-
-
Respiratory Protection:
-
Requirement: N95/FFP3 particulate respirator for small scale (<50g); Powered Air-Purifying Respirator (PAPR) for large-scale handling.
-
Causality: The solid powder form presents a significant inhalation hazard. An FFP3 filter blocks >99% of aerosolized particles, mitigating both respiratory tract burns and systemic reproductive toxicity risks.
-
Operational Workflow: Handling Protocol
This step-by-step methodology integrates containment, manipulation, and decontamination into a single continuous workflow to eliminate exposure vectors.
Step 1: Environmental Preparation
-
Verify the chemical fume hood is operational with a face velocity of 80-120 feet per minute (fpm).
-
Clear the hood of all unnecessary equipment to prevent aerodynamic turbulence.
-
Place an antistatic weighing mat inside the hood. Causality: Organic powders easily build static charge. The mat neutralizes this charge, preventing the powder from aerosolizing or clinging to gloves and spatulas.
Step 2: Chemical Manipulation
-
Open the primary chemical container only within the deepest 6 inches of the fume hood to ensure maximum vapor/dust capture.
-
Use a grounded, non-sparking micro-spatula to transfer the ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate.
-
Weigh the material directly into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial).
Step 3: Containment and Decontamination
-
Seal the reaction vessel tightly while it is still inside the hood. Causality: Sealing the vessel before removing it from the engineering controls prevents transit exposure across the laboratory.
-
Wipe down the exterior of the sealed vessel with a damp solvent wipe (70% isopropanol).
-
Doff the outer gloves inside the hood and dispose of them in a designated hazardous waste bin.
Caption: Sequential operational workflow for handling hazardous imidazole derivatives.
Spill Response and Disposal Plan
A robust spill response prevents localized contamination from escalating into a facility-wide exposure event.
Step-by-Step Spill Response (Small Spill < 50g):
-
Isolate: Alert personnel in the immediate vicinity. Step back to avoid inhalation, but do not leave the area unattended.
-
Assess & Upgrade PPE: Ensure respiratory protection (N95/FFP3) is securely equipped before approaching the spill zone.
-
Contain & Dampen: Surround the spill with absorbent pads. Causality: Dry sweeping generates explosive and highly toxic dust clouds. Dampening the powder with a compatible liquid (e.g., water) suppresses aerosolization.
-
Collect: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.
-
Neutralize: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic imidazole, followed by a thorough water rinse.
Disposal Logistics:
-
Segregation: Store ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate waste strictly separated from strong oxidizers and strong acids to prevent violent exothermic reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Toxic/Corrosive Organic Solid (Imidazole Derivative)". Transfer to the facility's central hazardous waste accumulation area for high-temperature incineration by a licensed contractor.
Caption: Decision logic and procedural workflow for chemical spill containment and neutralization.
References
-
"Imidazole - Compound Summary", PubChem, National Institutes of Health. URL: [Link]
-
"Standard Operating Procedures for Hazardous Chemicals - Imidazole", Washington State University (WSU) Environmental Health & Safety. URL: [Link]
-
"Personal Protective Equipment Standard (1910.132)", Occupational Safety and Health Administration (OSHA). URL:[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
